Hsd17B13-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H24FNO4 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3-fluoro-4-hydroxy-N-[[1-hydroxy-4-(phenoxymethyl)cyclohexyl]methyl]benzamide |
InChI |
InChI=1S/C21H24FNO4/c22-18-12-16(6-7-19(18)24)20(25)23-14-21(26)10-8-15(9-11-21)13-27-17-4-2-1-3-5-17/h1-7,12,15,24,26H,8-11,13-14H2,(H,23,25) |
InChI Key |
HYQPPDQRUHLNQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1COC2=CC=CC=C2)(CNC(=O)C3=CC(=C(C=C3)O)F)O |
Origin of Product |
United States |
Foundational & Exploratory
Hsd17B13-IN-7: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for a range of chronic liver diseases, including nonalcoholic steatohepatitis (NASH). This enzyme, predominantly expressed in hepatocytes, is a lipid droplet-associated protein.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, sparking significant interest in the development of small molecule inhibitors.[3] Hsd17B13-IN-7 is a potent inhibitor of HSD17B13, identified through high-throughput screening. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound.
Discovery
This compound, also referred to as compound 1 in some literature, was identified as a potent inhibitor of HSD17B13 through a high-throughput biochemical screen of a proprietary compound library. The screening assay utilized purified human HSD17B13, with β-estradiol as the substrate and NAD+ as the cofactor. This compound is a fluorophenol-containing compound that was previously disclosed as an antagonist of the N-methyl-D-aspartate (NMDA) NR2B receptor.
Quantitative Data
The inhibitory activity of this compound against HSD17B13 was determined using two different substrates. The quantitative data are summarized in the table below.
| Compound | Substrate | IC50 (μM) |
| This compound | β-estradiol | 0.18 |
| This compound | Leukotriene B4 | 0.25 |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available in the cited literature. However, based on the chemical structure, a plausible synthetic route can be proposed. The core of the molecule is a 4-substituted piperidine ring with a carboxylic acid and a sulfonyl linkage to a fluorobenzyl-protected phenol. The synthesis would likely involve the preparation of key intermediates followed by their coupling.
Proposed Synthetic Pathway for this compound
Caption: A proposed synthetic pathway for this compound.
Experimental Protocols
The following is a detailed methodology for the key in vitro experiment used to determine the inhibitory activity of this compound.
HSD17B13 Inhibition Assay Protocol
This protocol is based on the NAD(P)H-Glo™ assay, which measures the production of NADH in the enzymatic reaction.
-
Materials:
-
384-well assay plates
-
Purified human HSD17B13 protein
-
This compound (or other test compounds) dissolved in 100% DMSO
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Assay buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6
-
NAD(P)H-Glo™ detection reagent
-
Envision plate reader or equivalent luminometer
-
-
Procedure:
-
Prepare a serial dilution of this compound in 100% DMSO to create an 11-point concentration response curve.
-
Add 80 nL of the compound dilutions to the 384-well assay plates.
-
Prepare a substrate mix containing β-estradiol (12 µM final assay concentration) and NAD+ (500 µM final assay concentration) in the assay buffer.
-
Add 2 µL per well of the substrate mix to the assay plates.
-
Initiate the enzymatic reaction by adding 2 µL per well of purified HSD17B13 protein (30 nM final assay concentration in assay buffer).
-
Incubate the plates in the dark at room temperature for 2 hours.
-
Prepare the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Add 3 µL per well of the detection reagent to the assay plates.
-
Incubate the plates in the dark at room temperature for 1 hour.
-
Read the luminescence on a plate reader.
-
Normalize the data to control wells (vehicle control for 0% inhibition and a known potent inhibitor for 100% inhibition) to calculate the percent inhibition and subsequently the IC50 value.
-
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in hepatic lipid metabolism. While its precise physiological substrates are still under investigation, it is known to catalyze the conversion of 17-ketosteroids to 17-hydroxysteroids.[4] Increased HSD17B13 activity is associated with the progression of non-alcoholic fatty liver disease (NAFLD) to NASH. Inhibition of HSD17B13 is therefore a promising therapeutic strategy to halt this progression. This compound acts as a direct inhibitor of the enzymatic activity of HSD17B13, thereby reducing the metabolic conversions it catalyzes.
HSD17B13 Signaling and Inhibition Workflow
Caption: HSD17B13 signaling in liver disease and the inhibitory action of this compound.
Conclusion
This compound is a potent and valuable tool for studying the role of HSD17B13 in liver disease and serves as a lead compound for the development of novel therapeutics for NASH and other chronic liver conditions. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the synthesis and in vivo efficacy of this compound and its analogs is warranted to advance this promising therapeutic strategy.
References
A Technical Guide to HSD17B13 and the Rationale for its Inhibition in Liver Disease
Disclaimer: As of November 2025, publicly available scientific literature and databases do not contain specific information on a compound designated "Hsd17B13-IN-7". Therefore, this technical guide focuses on the function of its putative target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and the therapeutic rationale for its inhibition. The information presented herein is intended for researchers, scientists, and drug development professionals.
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have revealed a strong association between loss-of-function variants of the HSD17B13 gene and a reduced risk of developing and progressing from nonalcoholic fatty liver disease (NAFLD) to more severe conditions such as nonalcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[3][4][5] This hepatoprotective effect of HSD17B13 inactivation has positioned it as a promising therapeutic target for the treatment of chronic liver diseases. This guide outlines the known functions of HSD17B13, the impact of its genetic variants, and the proposed mechanisms through which its inhibition may confer therapeutic benefits.
Core Function of HSD17B13
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[2] It is specifically localized to the surface of lipid droplets within hepatocytes.[1][3] While its precise physiological role is still under investigation, several key functions have been identified:
-
Enzymatic Activity: HSD17B13 exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[3][6] This function suggests a role in retinoid metabolism, which is often dysregulated in NAFLD.[3][6]
-
Lipid Droplet Dynamics: Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, suggesting a role in lipid accumulation and storage.[3]
-
Inflammation: Recent studies suggest that human HSD17B13 may play a role in promoting liver inflammation by forming a liquid-liquid phase separation that facilitates the production of platelet-activating factor (PAF), leading to leukocyte adhesion.[7]
HSD17B13 Signaling and Metabolic Pathway
The expression of HSD17B13 is regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP-1)-dependent manner.[1] LXRα activation, in response to increased intracellular cholesterol levels, induces the expression of SREBP-1c, a key transcription factor for genes involved in lipogenesis. SREBP-1c, in turn, upregulates the expression of HSD17B13. This positions HSD17B13 as a downstream effector in the lipogenic pathway, contributing to the accumulation of lipids in hepatocytes.
Genetic Evidence for HSD17B13 as a Therapeutic Target
The primary rationale for targeting HSD17B13 stems from human genetic studies. A specific insertion variant in the HSD17B13 gene, known as rs72613567:TA, results in a truncated, non-functional protein.[1] Individuals carrying this loss-of-function variant have a significantly lower risk of developing various chronic liver diseases.
| Clinical Endpoint | Effect of HSD17B13 Loss-of-Function (rs72613567:TA variant) | Reference |
| Alcoholic Liver Disease | Reduced risk by 42% in heterozygotes and 53% in homozygotes. | [1] |
| Alcoholic Cirrhosis | Reduced risk by 42% in heterozygotes and 73% in homozygotes. | [1] |
| Nonalcoholic Fatty Liver Disease (NAFLD) | Reduced risk of progression to NASH. | [3][4] |
| Nonalcoholic Steatohepatitis (NASH) | Associated with lower odds of NASH. | [4] |
| Liver Fibrosis | Attenuates the effect of the PNPLA3 risk variant on advanced fibrosis. | [4] |
| Hepatocellular Carcinoma (HCC) | Decreased risk in patients heterozygous (OR = 0.65) and homozygous (OR = 0.28). | [1] |
Data synthesized from multiple human genetic studies. Odds Ratios (OR) and risk reductions are approximate and may vary between populations.
Therapeutic Inhibition of HSD17B13
The protective effects observed with genetic inactivation of HSD17B13 provide a strong rationale for the development of inhibitors. The therapeutic goal is to mimic the phenotype of individuals with the loss-of-function variant. Potential therapeutic modalities under investigation include:
-
Small Molecule Inhibitors: These would directly bind to the HSD17B13 protein and inhibit its enzymatic activity. The development of such molecules would require detailed structural information of the protein's active site.
-
RNA interference (RNAi): This approach aims to reduce the expression of the HSD17B13 protein by targeting its messenger RNA (mRNA) for degradation. Preclinical studies using short hairpin RNA (shRNA) to knock down Hsd17b13 in mouse models of NAFLD have shown promising results, including improved hepatic steatosis and reduced markers of liver fibrosis.[5]
Experimental Protocols
While specific protocols for "this compound" are not available, this section outlines general methodologies for studying HSD17B13 function and the effects of its inhibitors.
1. In Vitro HSD17B13 Retinol Dehydrogenase Activity Assay
-
Objective: To measure the enzymatic activity of HSD17B13 and assess the potency of potential inhibitors.
-
Methodology:
-
Recombinant human HSD17B13 protein is purified.
-
The protein is incubated with its substrate, all-trans-retinol, and the cofactor NAD+.
-
The reaction is initiated and allowed to proceed at 37°C.
-
The production of the product, all-trans-retinaldehyde, is monitored over time using high-performance liquid chromatography (HPLC) or a spectrophotometric method that tracks the conversion of NAD+ to NADH.
-
For inhibitor studies, various concentrations of the test compound (e.g., this compound) are pre-incubated with the enzyme before adding the substrate.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm target engagement of a small molecule inhibitor with HSD17B13 within a cellular context.
-
Methodology:
-
Hepatocyte-derived cells (e.g., HepG2 or Huh7) are treated with the inhibitor or a vehicle control.
-
The cells are heated to a range of temperatures, causing protein denaturation and aggregation.
-
The remaining soluble protein at each temperature is quantified by Western blot or mass spectrometry.
-
Binding of the inhibitor is expected to stabilize the HSD17B13 protein, resulting in a higher melting temperature compared to the vehicle-treated control.
-
3. In Vivo Mouse Model of NAFLD/NASH
-
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor.
-
Methodology:
-
Mice (e.g., C57BL/6J) are fed a high-fat diet or a Western diet to induce obesity, hepatic steatosis, and inflammation, mimicking human NAFLD/NASH.
-
A cohort of these mice is treated with the HSD17B13 inhibitor (administered via an appropriate route, such as oral gavage) over several weeks.
-
At the end of the study, various endpoints are assessed:
-
Serum analysis: ALT, AST, triglycerides, and cholesterol levels.
-
Liver histology: H&E staining for steatosis and inflammation, and Sirius Red staining for fibrosis.
-
Gene expression analysis: qPCR or RNA-seq of liver tissue to measure the expression of genes involved in lipogenesis, inflammation, and fibrosis.
-
Hepatic lipid content: Measurement of triglycerides and other lipids in liver homogenates.
-
-
Experimental Workflow for HSD17B13 Inhibitor Efficacy Testing
Conclusion
HSD17B13 has emerged as a high-conviction therapeutic target for NAFLD and other chronic liver diseases, supported by compelling human genetic data. The hepatoprotective effect of its loss-of-function variants suggests that inhibiting HSD17B13 activity or expression could be a viable strategy to halt the progression of liver disease. While information on specific inhibitors like "this compound" is not yet in the public domain, the ongoing research and development in this area hold significant promise for delivering novel therapies for patients with chronic liver conditions. Future research will be critical to fully elucidate the biological functions of HSD17B13 and to translate the genetic findings into effective clinical treatments.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. escholarship.org [escholarship.org]
- 7. academic.oup.com [academic.oup.com]
HSD17B13 Inhibition and its Role in Lipid Metabolism: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-7" is not publicly available at the time of this writing. This guide provides a comprehensive overview of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) as a therapeutic target in lipid metabolism, drawing upon the wealth of preclinical and clinical data related to its function and the effects of its genetic and pharmacological inhibition.
Executive Summary
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3][4] Extensive human genetic studies have identified loss-of-function variants in the HSD17B13 gene, most notably rs72613567, that are associated with a reduced risk of non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma.[1][3][5][6] These findings have propelled HSD17B13 into the spotlight as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases. This document outlines the core biology of HSD17B13, its role in lipid metabolism, and the therapeutic rationale for its inhibition.
HSD17B13: The Target
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[7][8] The protein is localized to the surface of lipid droplets within hepatocytes.[4][5][9] While its precise endogenous substrates are still under investigation, in vitro studies have shown that HSD17B13 possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[3][5][10]
Key Characteristics of HSD17B13:
| Feature | Description | References |
| Gene | HSD17B13 | [3][5] |
| Protein | 17β-Hydroxysteroid Dehydrogenase 13 | [11] |
| Cellular Localization | Lipid Droplets in Hepatocytes | [4][5][9] |
| Primary Tissue Expression | Liver | [1][3][4][7] |
| Known Enzymatic Activity | Retinol Dehydrogenase (Retinol to Retinaldehyde) | [3][5][10] |
| Proposed Functions | Regulation of hepatic lipid homeostasis, steroid metabolism, and retinoic acid signaling. | [2][8][12] |
Role in Lipid Metabolism and Pathophysiology of NAFLD
The expression of HSD17B13 is upregulated in the livers of patients with NAFLD.[2][4][11] Overexpression of HSD17B13 in preclinical models leads to increased lipid accumulation in the liver.[2] Conversely, genetic variants that result in a loss of HSD17B13 enzymatic activity are protective against the progression of NAFLD to more severe forms of liver disease, such as NASH and fibrosis.[3][5]
The proposed mechanisms by which HSD17B13 influences lipid metabolism and NAFLD progression include:
-
Regulation of Retinoic Acid Signaling: By converting retinol to retinaldehyde, HSD17B13 may modulate the levels of retinoic acid, a key regulator of gene expression involved in lipid metabolism and inflammation.[12]
-
Interaction with SREBP-1c: HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][5][9] HSD17B13 may, in turn, promote SREBP-1c maturation, creating a positive feedback loop that enhances lipid synthesis.[5][8]
-
Phospholipid Metabolism: Carriers of the protective HSD17B13 variant exhibit increased levels of phospholipids in the liver.[1][5][6] Phospholipids are crucial components of lipid droplet membranes, and alterations in their composition may affect lipid droplet dynamics and stability.[5]
-
Inflammation: Recent studies suggest that HSD17B13 may play a role in promoting liver inflammation. It has been shown to increase the biosynthesis of platelet-activating factor (PAF), which in turn activates signaling pathways that promote the expression of fibrinogen and leukocyte adhesion.[13]
Therapeutic Rationale for HSD17B13 Inhibition
The strong genetic validation for the protective effects of HSD17B13 loss-of-function provides a compelling rationale for the development of HSD17B13 inhibitors for the treatment of NAFLD and NASH. The therapeutic goal is to mimic the protective phenotype observed in individuals with naturally occurring inactive HSD17B13.
Potential Benefits of HSD17B13 Inhibition:
| Potential Therapeutic Effect | Mechanism of Action |
| Reduction in Liver Fat Accumulation | Attenuation of de novo lipogenesis and altered lipid droplet dynamics. |
| Anti-inflammatory Effects | Decreased production of pro-inflammatory mediators and reduced leukocyte infiltration. |
| Anti-fibrotic Effects | Prevention of hepatic stellate cell activation and collagen deposition. |
Experimental Protocols
While specific protocols for "this compound" are not available, the following are generalized methodologies commonly used to characterize HSD17B13 inhibitors.
In Vitro HSD17B13 Retinol Dehydrogenase Activity Assay
This assay is designed to measure the enzymatic activity of HSD17B13 and the potency of potential inhibitors.
-
Enzyme Source: Recombinant human HSD17B13 protein.
-
Substrate: Retinol.
-
Cofactor: NAD+.
-
Assay Principle: The conversion of retinol to retinaldehyde by HSD17B13 is coupled to the reduction of NAD+ to NADH. The production of NADH is monitored by measuring the increase in absorbance at 340 nm or through a coupled luminescence-based detection system.
-
Procedure:
-
Incubate recombinant HSD17B13 with varying concentrations of the test inhibitor.
-
Initiate the reaction by adding retinol and NAD+.
-
Monitor the reaction kinetics to determine the rate of NADH production.
-
Calculate the IC50 value of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement of an inhibitor with HSD17B13 in a cellular context.
-
Cell Line: A human hepatocyte cell line (e.g., Huh7, HepG2) endogenously or exogenously expressing HSD17B13.
-
Procedure:
-
Treat cells with the test inhibitor or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the amount of soluble HSD17B13 at each temperature by Western blotting.
-
Inhibitor binding will stabilize the protein, resulting in a higher melting temperature.
-
In Vivo Murine Model of NAFLD
Animal models are used to assess the efficacy of HSD17B13 inhibitors in a disease-relevant setting.
-
Animal Model: C57BL/6J mice fed a high-fat diet (HFD) or a diet deficient in methionine and choline (MCD) to induce NAFLD/NASH.
-
Treatment: Administer the HSD17B13 inhibitor or vehicle control to the mice for a specified duration.
-
Endpoints:
-
Biochemical: Measure serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and cholesterol.
-
Histological: Assess liver sections for steatosis, inflammation, and fibrosis using H&E and Sirius Red staining.
-
Gene Expression: Analyze the expression of genes involved in lipogenesis, inflammation, and fibrosis in liver tissue by qRT-PCR or RNA-seq.
-
Lipidomics: Profile the lipid composition of the liver.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed signaling pathways involving HSD17B13 in lipid metabolism and inflammation.
Caption: A typical experimental workflow for the discovery and validation of an HSD17B13 inhibitor.
Conclusion
HSD17B13 stands as a genetically validated and compelling target for the development of novel therapeutics for NAFLD and its progressive forms. The wealth of data supporting the protective role of HSD17B13 loss-of-function variants provides a strong foundation for a therapeutic strategy based on its inhibition. While information on "this compound" is not currently in the public domain, the methodologies and scientific rationale outlined in this guide provide a robust framework for the evaluation of any HSD17B13 inhibitor. Future research will undoubtedly focus on elucidating the precise molecular functions of HSD17B13 and translating the promise of its inhibition into effective therapies for patients with chronic liver disease.
References
- 1. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. escholarship.org [escholarship.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. uniprot.org [uniprot.org]
- 11. HSD17B13 - Wikipedia [en.wikipedia.org]
- 12. biorxiv.org [biorxiv.org]
- 13. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of Hsd17B13-IN-7: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver, which has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver disease. This has spurred the development of small molecule inhibitors to therapeutically replicate this protective effect. This document provides a detailed technical overview of the preliminary in vitro characterization of a novel and selective HSD17B13 inhibitor, here designated Hsd17B13-IN-7, using data from the well-characterized inhibitor BI-3231 as a surrogate. All data herein is based on publicly available information for BI-3231.
Introduction
HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family. Its expression is significantly upregulated in the livers of NAFLD patients.[1][2] The enzyme utilizes NAD+ as a cofactor to catalyze the oxidation of substrates such as estradiol and retinol.[3][4][5] While its precise physiological role is still under investigation, it is understood to be involved in hepatic lipid metabolism and signaling pathways related to inflammation and fibrosis.[2][6][7] this compound is a potent and selective small molecule inhibitor developed to probe the therapeutic potential of HSD17B13 inhibition. This guide summarizes the key in vitro studies establishing its preliminary profile.
Data Presentation: In Vitro Pharmacology of this compound
The in vitro characteristics of this compound have been assessed through a series of enzymatic and cellular assays. The quantitative data are summarized in the tables below.
Table 1: Enzymatic Potency and Binding Affinity
| Parameter | Species | Value | Assay Conditions |
| IC50 | Human | 1 nM | Enzymatic assay with estradiol as substrate. |
| IC50 | Mouse | 13 nM | Enzymatic assay with estradiol as substrate. |
| Ki | Human | 0.7 ± 0.2 nM | Morrison's equation for tight binding inhibition. |
| On-Target Binding (ΔTm) | Human | 16.7 K | Thermal Shift Assay (nanoDSF) in the presence of NAD+. |
Data derived from studies on BI-3231.[3][8][9][10]
Table 2: Cellular Activity
| Parameter | Cell Line | Value | Assay Conditions |
| IC50 | Human HEK293 | 11 ± 5 nM | Cellular assay measuring HSD17B13 activity. |
Data derived from studies on BI-3231.[3][9]
Table 3: Selectivity and Physicochemical Properties
| Parameter | Target/Condition | Value/Result |
| Selectivity vs. HSD17B11 | Human | >10,000-fold (IC50 > 10 µM) |
| Off-Target Profile | Eurofins SafetyScreen44 | Clean at 10 µM (exception: weak COX-2 inhibition) |
| Solubility | Aqueous | Good |
| Permeability | Caco-2 | High |
| Metabolic Stability | Human & Mouse Hepatocytes | Medium |
Data derived from studies on BI-3231.[9][10][11]
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified HSD17B13.
-
Principle: The assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of a substrate (e.g., β-estradiol to estrone), using a bioluminescent detection system.[4]
-
Materials:
-
Purified recombinant human or mouse HSD17B13 protein.
-
Cofactor: NAD+ (Sigma, N8285).
-
Substrate: β-estradiol (Sigma, E8875).
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6.
-
Detection Reagent: NAD(P)H-Glo™ Detection System (Promega, G9061).
-
384-well assay plates.
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
To a 384-well plate, add 2.5 µL of serially diluted this compound in assay buffer containing 1% DMSO.
-
Add 2.5 µL of β-estradiol solution (50 µM final assay concentration).
-
Add 2.5 µL of NAD+ solution (2 mM final assay concentration).
-
Initiate the reaction by adding 2.5 µL of purified HSD17B13 protein (20 nM final assay concentration).
-
Incubate the plate in the dark at room temperature for 2 hours.
-
Add 10 µL of NAD(P)H-Glo™ detection reagent.
-
Incubate for an additional 1 hour in the dark at room temperature.
-
Measure luminescence using a plate reader (e.g., Envision).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular HSD17B13 Activity Assay
This assay determines the potency of this compound in a cellular context.
-
Principle: HEK293 cells stably overexpressing human HSD17B13 are treated with the inhibitor. The conversion of a substrate to its product is then measured in the cell lysate or supernatant by LC-MS.[5]
-
Materials:
-
HEK293 cells stably expressing human HSD17B13.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Substrate: β-estradiol.
-
This compound serially diluted in DMSO.
-
96-well cell culture plates.
-
LC-MS system for product quantification.
-
-
Procedure:
-
Seed HEK293-HSD17B13 cells into 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.
-
Remove the growth medium and replace it with a medium containing serially diluted concentrations of this compound.
-
Pre-incubate with the inhibitor for a specified time (e.g., 1 hour).
-
Add the substrate (β-estradiol) to the wells and incubate for a defined period (e.g., 4-6 hours).
-
Collect the cell supernatant or lyse the cells.
-
Quantify the amount of product (estrone) formed using a validated LC-MS method.
-
Calculate cellular IC50 values from the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the workflow for the in vitro evaluation of this compound.
Caption: Workflow from inhibitor discovery to in vitro characterization.
HSD17B13 Signaling in Hepatic Lipid Metabolism
This diagram depicts a proposed signaling pathway involving HSD17B13 in hepatocytes, leading to downstream effects.
Caption: Proposed HSD17B13 signaling in lipid metabolism and fibrosis.
Conclusion
The preliminary in vitro data for this compound, represented by the profile of BI-3231, demonstrate that it is a highly potent and selective inhibitor of both human and mouse HSD17B13. It exhibits excellent cellular activity and a favorable in vitro ADME profile. These findings strongly support the continued investigation of this compound as a potential therapeutic agent for NAFLD and NASH. Further studies are warranted to explore its in vivo efficacy and safety profile in relevant disease models.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of 17-beta-hydroxysteroid dehydrogenase 13 [ouci.dntb.gov.ua]
- 5. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eubopen.org [eubopen.org]
- 10. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 11. Pardon Our Interruption [opnme.com]
An In-Depth Technical Guide on the Preclinical Evaluation of HSD17B13 Inhibition for Hepatic Steatosis
Disclaimer: As of November 2025, "Hsd17B13-IN-7" is not a publicly disclosed identifier for a specific compound. This guide therefore focuses on the therapeutic target, 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), and provides a framework for its preclinical evaluation in the context of hepatic steatosis, using data from representative inhibitors and genetic knockdown studies.
Executive Summary
Hepatic steatosis, the accumulation of fat in the liver, is the hallmark of Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD), formerly known as Non-Alcoholic Fatty Liver Disease (NAFLD). A significant portion of individuals with MASLD progress to the more severe Metabolic Dysfunction-Associated Steatohepatitis (MASH), which is characterized by inflammation and fibrosis, and can lead to cirrhosis and hepatocellular carcinoma. Human genetic studies have identified loss-of-function variants in the gene encoding HSD17B13, a lipid droplet-associated protein primarily expressed in hepatocytes, as being protective against the progression of steatosis to MASH and subsequent liver damage.[1][2] This has validated HSD17B13 as a promising therapeutic target. This technical guide provides an overview of the preclinical data on HSD17B13 inhibition, detailed experimental protocols for evaluation, and key signaling pathways involved in its mechanism of action.
The Role of HSD17B13 in Hepatic Lipid Metabolism
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1] Specifically, HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[3] Its expression is upregulated in patients with MASLD.[1] Overexpression of HSD17B13 in mouse liver has been shown to promote the accumulation of lipids.[1] The precise enzymatic function of HSD17B13 is still under investigation, but it is thought to play a role in regulating the composition and turnover of lipids stored in lipid droplets. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the naturally occurring loss-of-function variants, thereby preventing the progression of simple steatosis to more severe liver disease.
Quantitative Data on the Efficacy of HSD17B13 Inhibition
The following tables summarize the available quantitative data from preclinical studies on the effects of HSD17B13 inhibition or knockdown on markers of hepatic steatosis and injury.
Table 1: In Vivo Efficacy of HSD17B13 Knockdown on Hepatic Steatosis in Diet-Induced Obese Mice
| Parameter | Animal Model | Intervention | Duration | Result | Reference |
| Liver Triglycerides | High-Fat Diet (HFD)-induced obese mice | shRNA-mediated knockdown of Hsd17b13 | Not Specified | 45% decrease compared to control | [1] |
| Hepatic Lipid Droplets | High-Fat Diet (HFD)-induced obese mice | shRNA-mediated knockdown of Hsd17b13 | Not Specified | Substantial decrease in number and size | [1] |
Table 2: In Vitro Efficacy of a Small Molecule HSD17B13 Inhibitor (BI-3231) on Hepatocyte Lipid Accumulation
| Parameter | Cell Model | Intervention | Condition | Result | Reference |
| Triglyceride Accumulation | Human (HepG2) and primary mouse hepatocytes | BI-3231 | Palmitic acid-induced lipotoxicity | Significant decrease compared to untreated controls | [4] |
Table 3: Efficacy of HSD17B13 Inhibition on Markers of Liver Injury and Fibrosis
| Parameter | Animal Model | Intervention | Duration | Result | Reference |
| Liver Collagen mRNA | Choline-deficient, L-amino acid defined, high-fat diet (CDAAHF) mice | EP-037429 (prodrug of HSD17B13 inhibitor EP-036332) | Not Specified | Reduction in liver collagen mRNA | [5] |
| Fibrotic TGFB2 Cytokine | Choline-deficient, L-amino acid defined, high-fat diet (CDAAHF) mice | EP-037429 (prodrug of HSD17B13 inhibitor EP-036332) | Not Specified | Reduction in fibrotic TGFB2 cytokine | [5] |
| Fibronectin | Choline-deficient, L-amino acid defined, high-fat diet (CDAAHF) mice | EP-037429 (prodrug of HSD17B13 inhibitor EP-036332) | Not Specified | Reduction in fibronectin | [5] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of HSD17B13 in Hepatic Lipid Metabolism
The diagram below illustrates the current understanding of the signaling pathway involving HSD17B13. Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c), a key regulator of lipogenesis. HSD17B13, localized on lipid droplets, is thought to influence lipid droplet dynamics and composition, thereby contributing to the development of hepatic steatosis.
Preclinical Experimental Workflow for Evaluating an HSD17B13 Inhibitor
The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel HSD17B13 inhibitor in a diet-induced model of MASH.
Experimental Protocols
In Vivo Models of MASH
The GAN diet is a modification of the Amylin Liver NASH (AMLN) diet, with palm oil substituting trans-fat.[6][7] This diet effectively induces a MASH phenotype in mice that is metabolically similar to the human condition.
-
Animals: Male C57BL/6J or ob/ob mice.
-
Diet Composition: 40% kcal from fat, 22% fructose, and 2% cholesterol.[7]
-
Duration: 28 weeks or longer for C57BL/6J mice to develop fibrotic MASH.[7] Shorter durations (e.g., 16 weeks) are sufficient for ob/ob mice.[7]
-
Key Features: Induces obesity, insulin resistance, steatosis, inflammation, and progressive fibrosis.[6]
The CDAAHFD model rapidly induces severe steatohepatitis and fibrosis, although it does not fully recapitulate the metabolic syndrome features of human MASH.
-
Animals: Male C57BL/6J mice.
-
Diet Composition: High-fat (typically 60 kcal% fat) diet deficient in choline and defined by L-amino acids, with a specific methionine content (e.g., 0.1%).[8][9]
-
Duration: Fibrosis can develop as early as 6 weeks.[8]
-
Key Features: Rapid induction of steatosis, inflammation, and fibrosis.[8][9]
Histological Analysis
Oil Red O is a fat-soluble dye used to stain neutral lipids in frozen liver sections.
-
Tissue Preparation: Snap-freeze fresh liver samples in isopentane cooled by liquid nitrogen. Cut 5-10 µm thick sections using a cryostat.
-
Fixation: Fix sections in 10% neutral buffered formalin for 10 minutes.[10]
-
Staining Procedure:
-
Quantification: Capture digital images of stained sections. Use image analysis software (e.g., ImageJ) to calculate the percentage of the tissue area that is positively stained for Oil Red O.[11]
Sirius Red stains collagen fibers, which can be quantified to assess the degree of fibrosis.
-
Tissue Preparation: Fix liver tissue in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections.
-
Staining Procedure:
-
Deparaffinize and rehydrate sections.
-
Stain in Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid) for 1 hour.[12]
-
Wash in two changes of acidified water.
-
Dehydrate in ethanol, clear in xylene, and mount.
-
-
Quantification: Capture digital images of stained sections. Use image analysis software to determine the collagen proportional area (CPA), which is the ratio of the Sirius Red-positive area to the total tissue area.[13]
Biochemical Analysis of Liver Triglycerides
-
Sample Preparation: Homogenize a known weight of frozen liver tissue (approximately 50-100 mg) in a suitable solvent (e.g., a chloroform:methanol mixture).
-
Lipid Extraction: Perform a lipid extraction using the Folch method or a similar procedure to isolate the total lipid fraction.
-
Quantification:
-
Evaporate the solvent from the lipid extract.
-
Resuspend the lipid residue in a solvent compatible with a commercial triglyceride quantification kit (e.g., isopropanol).
-
Measure the triglyceride concentration using a colorimetric or fluorometric assay kit according to the manufacturer's instructions.
-
Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver tissue).
-
Conclusion
The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of MASH by targeting the progression of hepatic steatosis. While specific data for a compound named "this compound" is not publicly available, the collective evidence from genetic knockdown studies and preclinical evaluations of other HSD17B13 inhibitors provides a strong rationale for continued drug development efforts. The experimental models and protocols outlined in this guide offer a robust framework for the comprehensive preclinical assessment of novel HSD17B13 inhibitors, enabling researchers and drug developers to effectively evaluate their potential to mitigate hepatic steatosis and its downstream consequences.
References
- 1. biorxiv.org [biorxiv.org]
- 2. news-medical.net [news-medical.net]
- 3. enanta.com [enanta.com]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enanta Pharmaceuticals discovers new 17β-HSD13 inhibitors | BioWorld [bioworld.com]
- 6. gubra.dk [gubra.dk]
- 7. Towards a standard diet-induced and biopsy-confirmed mouse model of non-alcoholic steatohepatitis: Impact of dietary fat source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved mouse model that rapidly develops fibrosis in non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mousepheno.ucsd.edu [mousepheno.ucsd.edu]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
The Role of Hsd17B13 Inhibition in Mitigating Liver Fibrosis Progression: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. This has spurred the development of targeted inhibitors to replicate this protective phenotype. This technical guide synthesizes the current understanding of HSD17B13's role in liver fibrosis and provides an in-depth look at the preclinical data and mechanisms of action of emerging HSD17B13 inhibitors. While a specific inhibitor designated "Hsd17B13-IN-7" is not documented in the public domain, this report focuses on the broader class of HSD17B13 inhibitors and details the pro-fibrotic signaling pathways modulated by this enzyme, offering a roadmap for ongoing research and drug development.
HSD17B13 and its Implication in Liver Fibrosis
HSD17B13 is involved in multiple metabolic pathways within the liver, including retinol metabolism and potentially pyrimidine catabolism.[1][2] Its overexpression is noted in patients with nonalcoholic fatty liver disease (NAFLD).[1] The progression from simple steatosis to the more severe fibroinflammatory state of NASH is a critical step in the pathogenesis of chronic liver disease. HSD17B13 appears to play a significant role in this transition. Mechanistically, HSD17B13's catalytic activity in hepatocytes can lead to the production of signaling molecules that promote the activation of hepatic stellate cells (HSCs), the primary cell type responsible for extracellular matrix deposition and fibrosis in the liver.[3][4]
Preclinical Efficacy of HSD17B13 Inhibitors
While clinical data on specific HSD17B13 inhibitors is still emerging, preclinical studies have demonstrated the potential of this therapeutic strategy. The following tables summarize key quantitative data from studies on various HSD17B13 inhibitors.
| Compound ID | Model | Key Findings | Reference |
| ARO-HSD (RNAi) | Phase 1/2 Clinical Trial (NASH patients) | - Dose-dependent reduction in hepatic HSD17B13 mRNA (up to 93.4% at 200 mg). - Significant reduction in Alanine Aminotransferase (ALT) levels (up to 42.3% at 200 mg). | [5] |
| BI-3231 | In vitro lipotoxicity model (HepG2 cells and primary mouse hepatocytes) | - Significant decrease in triglyceride accumulation in a lipotoxic environment. - Restoration of mitochondrial respiratory function. | [6] |
| EP-037429 (prodrug of EP-036332) | Mouse model of chronic liver injury (CDAAHF diet) | - Reduction in markers of cytotoxic immune cell activation, cell death, and fibrosis. | [7] |
| INI-822 | Rat model with diet-induced MASH | - Decreased levels of Alanine Transaminase (ALT). - Dose-dependent increase in hepatic phosphatidylcholines. | [8] |
Table 1: Summary of Preclinical and Clinical Data for HSD17B13 Inhibitors
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols employed in the study of HSD17B13 inhibitors.
In Vitro HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the potency of a compound in inhibiting the enzymatic activity of HSD17B13.
-
Methodology:
-
Recombinant human HSD17B13 protein is purified.
-
The inhibitor compound is serially diluted and incubated with the enzyme.
-
A known substrate of HSD17B13, such as estradiol or leukotriene B4, and the cofactor NAD+ are added to initiate the reaction.[7]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is quenched, and the amount of product formed (e.g., estrone) is quantified using LC-MS/MS.
-
IC50 values are calculated by plotting the percent inhibition against the inhibitor concentration.
-
Cell-Based Lipotoxicity and Fibrosis Assays
-
Objective: To assess the effect of HSD17B13 inhibition on hepatocyte injury and activation of fibrogenic pathways in a cellular context.
-
Methodology:
-
Hepatocyte cell lines (e.g., HepG2) or primary hepatocytes are cultured.
-
Lipotoxicity is induced by treating the cells with saturated fatty acids like palmitic acid.[6]
-
Cells are co-incubated with the HSD17B13 inhibitor at various concentrations.
-
Endpoints measured include:
-
Triglyceride Accumulation: Assessed by staining with lipid-specific dyes (e.g., Oil Red O) and quantification.
-
Cell Viability: Measured using assays such as MTT or LDH release.
-
Fibrosis Markers: Gene expression of pro-fibrotic markers (e.g., COL1A1, ACTA2) is quantified by qPCR.
-
Hepatic Stellate Cell Activation: In co-culture models, the activation of HSCs (e.g., LX-2 cells) is assessed by morphology changes and expression of α-SMA.[3]
-
-
Animal Models of Liver Fibrosis
-
Objective: To evaluate the in vivo efficacy of HSD17B13 inhibitors in reducing liver fibrosis.
-
Methodology:
-
Model Induction: Liver fibrosis is induced in rodents using various methods, including:
-
Treatment: Animals are treated with the HSD17B13 inhibitor or vehicle control for a specified duration.
-
Endpoint Analysis:
-
Histology: Liver tissue is stained with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition and fibrosis stage.
-
Biochemical Markers: Serum levels of liver enzymes (ALT, AST) are measured.
-
Gene and Protein Expression: Hepatic expression of fibrosis-related genes (e.g., Col1a1, Timp1) and proteins (e.g., α-SMA) is analyzed by qPCR and Western blotting.
-
Hydroxyproline Content: A quantitative measure of total collagen in the liver.
-
-
Signaling Pathways and Mechanisms of Action
The anti-fibrotic effects of HSD17B13 inhibition are mediated through the modulation of key signaling pathways.
HSD17B13, TGF-β1, and Hepatic Stellate Cell Activation
Recent evidence suggests a direct link between HSD17B13 activity in hepatocytes and the activation of HSCs through the transforming growth factor-beta 1 (TGF-β1) pathway.[3][4] Catalytically active HSD17B13 promotes the secretion of TGF-β1 from hepatocytes, which then acts on neighboring HSCs in a paracrine manner to induce their transformation into myofibroblasts, the primary collagen-producing cells in the fibrotic liver.[3][4]
HSD17B13 and Pyrimidine Catabolism
Another proposed mechanism involves the role of HSD17B13 in pyrimidine metabolism.[2] Loss-of-function of HSD17B13 has been associated with decreased pyrimidine catabolism.[2] This may lead to an accumulation of pyrimidines, which could have a protective effect against liver fibrosis.[2] Pharmacological inhibition of pyrimidine catabolism has been shown to mimic the hepatoprotective effects of HSD17B13 loss-of-function.[2]
Experimental Workflow for Preclinical Evaluation
The development and validation of HSD17B13 inhibitors follow a structured preclinical workflow.
References
- 1. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. An update on animal models of liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Early Preclinical Research on HSD17B13 Inhibitors for the Treatment of Nonalcoholic Steatohepatitis (NASH)
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a liver-specific, lipid droplet-associated enzyme, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH). Human genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma. This has spurred the development of therapeutic agents aimed at inhibiting HSD17B13 activity. This technical guide summarizes the early preclinical research on small molecule inhibitors of HSD17B13, focusing on their mechanism of action, biochemical potency, and the experimental methodologies used for their evaluation. While specific data for a compound designated "Hsd17B13-IN-7" is not publicly available, this document will utilize representative data from early-stage HSD17B13 inhibitors to illustrate the typical preclinical profile of this therapeutic class.
Introduction: The Role of HSD17B13 in NASH
Nonalcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition that can progress to the more severe inflammatory state of NASH, which is characterized by hepatocyte ballooning and lobular inflammation.[1][2] NASH can further lead to fibrosis, cirrhosis, and hepatocellular carcinoma.[1][3] HSD17B13 is a member of the 17-beta hydroxysteroid dehydrogenase superfamily and is predominantly expressed in hepatocytes, where it localizes to the surface of lipid droplets.[1][3] Its expression is upregulated in the livers of NAFLD patients.[2][4]
Genetic association studies have identified a loss-of-function variant (rs72613567) in the HSD17B13 gene that is protective against the development and progression of NASH and other chronic liver diseases.[1][3] This has provided strong human genetic validation for HSD17B13 as a therapeutic target. The prevailing hypothesis is that inhibiting the enzymatic activity of HSD17B13 will mimic the protective effects of the genetic variants, thereby slowing or halting the progression of NASH.[2][4] The precise enzymatic function of HSD17B13 in the context of NASH is an area of active investigation, with evidence suggesting roles in retinol metabolism and pyrimidine catabolism.[3][5]
Therapeutic Approaches
Two primary strategies are being pursued to therapeutically target HSD17B13:
-
RNA interference (RNAi): This approach uses small interfering RNAs (siRNAs) to degrade HSD17B13 messenger RNA, thereby reducing protein expression. An example includes ARO-HSD, which has been shown to down-regulate liver HSD17B13 mRNA and protein expression, leading to reduced serum ALT and AST levels in preclinical models.[1]
-
Small Molecule Inhibitors: These compounds are designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity. Several pharmaceutical companies are developing small molecule inhibitors, and patent literature has begun to disclose their chemical structures and in vitro potencies.[2][6]
This guide will focus on the preclinical evaluation of small molecule inhibitors.
Quantitative Data on Early HSD17B13 Inhibitors
The following tables summarize publicly available data for representative early-stage HSD17B13 inhibitors. It is important to note that "this compound" is not a publicly disclosed name, and the data presented here are from compounds described in the scientific and patent literature, such as the chemical probe BI-3231 and examples from a Pfizer patent application.
Table 1: In Vitro Enzymatic Potency of Representative HSD17B13 Inhibitors
| Compound ID | Assay Type | Substrate | IC50 (nM) | Source |
| BI-3231 | Biochemical | Estradiol | 45 | [6] |
| Pfizer Example 1 | hHSD17B13 Enzyme Inhibition | beta-estradiol | 1-100 | [2] |
| Pfizer Example 2 | hHSD17B13 Enzyme Inhibition | beta-estradiol | 1-100 | [2] |
| Pfizer Example 3 | hHSD17B13 Enzyme Inhibition | beta-estradiol | 100-1000 | [2] |
Table 2: Physicochemical and DMPK Properties of BI-3231
| Parameter | Value |
| Molecular Weight | 423.5 g/mol |
| Aqueous Solubility (pH 7.4) | 120 µM |
| LogD (pH 7.4) | 2.9 |
| Human Liver Microsomal Stability (Clint) | 15 µL/min/mg |
| Mouse Liver Microsomal Stability (Clint) | 50 µL/min/mg |
Experimental Protocols
Human HSD17B13 Enzyme Inhibition Assay
This protocol describes a typical biochemical assay to determine the in vitro potency of small molecule inhibitors against human HSD17B13.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Assay Buffer (e.g., Tris-based buffer at physiological pH)
-
Test compounds dissolved in DMSO
-
Detection reagents for NADH (e.g., diaphorase/resazurin system)
-
384-well microplates
Procedure:
-
Prepare a solution of recombinant human HSD17B13 in assay buffer.
-
Serially dilute test compounds in DMSO and then further dilute in assay buffer.
-
Add the enzyme solution to the wells of a 384-well plate.
-
Add the diluted test compounds to the wells.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., estradiol) and the cofactor (NAD+).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time.
-
Stop the reaction and measure the production of NADH, which is proportional to enzyme activity. This can be done by monitoring the increase in fluorescence of a reporter system (e.g., resazurin to resorufin).
-
Calculate the percent inhibition for each compound concentration relative to DMSO controls.
-
Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Murine Models of NASH
Animal models are crucial for evaluating the in vivo efficacy of HSD17B13 inhibitors. Diet-induced obesity models are commonly used to recapitulate the metabolic and histological features of human NASH.
Objective: To assess the therapeutic effect of an HSD17B13 inhibitor on liver steatosis, inflammation, and fibrosis in a mouse model of NASH.
Animal Model:
-
Male C57BL/6J mice are often used.
-
Induction of NASH can be achieved through various diets, such as a high-fat diet (HFD), a Western diet (WD), or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD).[7][8]
Experimental Workflow:
-
Acclimatization: Mice are acclimated for at least one week before the start of the study.
-
Diet Induction: Mice are fed a NASH-inducing diet for a specified period (e.g., 16-24 weeks) to establish the disease phenotype.
-
Treatment: Mice are randomized into vehicle and treatment groups. The HSD17B13 inhibitor is administered daily via an appropriate route (e.g., oral gavage).
-
Monitoring: Body weight and food intake are monitored regularly.
-
Terminal Procedures: At the end of the treatment period, mice are euthanized. Blood and liver tissue are collected for analysis.
Endpoints:
-
Biochemical: Serum levels of ALT, AST, triglycerides, and cholesterol.
-
Histological: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. A NAFLD Activity Score (NAS) is determined.
-
Gene Expression: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1) is measured by qRT-PCR.
-
Lipidomics: Analysis of hepatic lipid content.
Visualizations of Key Pathways and Workflows
Signaling Pathway of HSD17B13 Regulation and Action
Caption: Proposed regulatory and activity pathway of HSD17B13 in NASH.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for evaluating HSD17B13 inhibitors in a diet-induced NASH mouse model.
Conclusion
The inhibition of HSD17B13 represents a highly promising, genetically validated therapeutic strategy for the treatment of NASH. Early preclinical research has demonstrated the feasibility of developing potent and selective small molecule inhibitors of HSD17B13. The in vitro and in vivo methodologies described in this guide provide a framework for the continued evaluation and optimization of these novel therapeutic candidates. While the publicly available data on specific compounds like "this compound" is limited, the collective progress in the field underscores the potential of HSD17B13 inhibition to address the significant unmet medical need in patients with NASH. Further research will be crucial to fully elucidate the physiological function of HSD17B13 and to translate the preclinical findings into effective clinical therapies.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enanta.com [enanta.com]
- 5. pnas.org [pnas.org]
- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Characterization of HSD17B13 Inhibitors
Note: While the specific inhibitor "Hsd17B13-IN-7" was not identified in the available literature, this document provides detailed protocols and application notes for the in vitro characterization of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors, based on established methodologies for compounds such as BI-3231 and other reported inhibitors. These protocols are intended for researchers, scientists, and drug development professionals.
Introduction to HSD17B13
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][3] This makes HSD17B13 a promising therapeutic target for the treatment of liver diseases. HSD17B13 is known to possess NAD+ dependent oxidoreductase activity and can act on various substrates, including steroids like estradiol, bioactive lipids such as leukotriene B4, and retinol.[1][4] The development of potent and selective HSD17B13 inhibitors is a key strategy for therapeutic intervention.
HSD17B13 Signaling and Pathophysiological Role
HSD17B13 is implicated in hepatic lipid metabolism. Its expression can be induced by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1 (SREBP1)-dependent manner.[2] The enzyme is localized to lipid droplets within hepatocytes and is involved in the metabolism of various lipophilic substrates.[1][2] Recent studies also suggest a role for HSD17B13 in promoting liver inflammation through the biosynthesis of platelet-activating factor (PAF), leading to leukocyte adhesion.[5][6]
Caption: HSD17B13 signaling in liver cells.
Quantitative Data for a Representative HSD17B13 Inhibitor (BI-3231)
The following table summarizes the in vitro potency of a well-characterized HSD17B13 inhibitor, BI-3231.[4]
| Assay Type | Target | Substrate | IC50 / Ki |
| Enzymatic Assay | Human HSD17B13 | Estradiol | IC50: 2.4 nM |
| Enzymatic Assay | Mouse HSD17B13 | Estradiol | IC50: 3.2 nM |
| Enzymatic Assay | Human HSD17B13 | Estradiol | Ki: 0.9 nM |
| Enzymatic Assay | Mouse HSD17B13 | Estradiol | Ki: 1.3 nM |
| Cellular Assay | Human HSD17B13 | Estradiol | IC50: 25 nM |
| Enzymatic Assay | Human HSD17B11 | Estradiol | IC50: >10,000 nM |
Detailed Experimental Protocols
Recombinant HSD17B13 Expression and Purification
A common method for obtaining active HSD17B13 for in vitro assays is through recombinant expression in insect cells.[7]
Protocol:
-
Gene Synthesis and Cloning: Synthesize the codon-optimized full-length human HSD17B13 cDNA and clone it into a baculovirus transfer vector (e.g., pFastBac) with an N-terminal His6-tag.
-
Baculovirus Generation: Generate recombinant baculovirus using the Bac-to-Bac system (Invitrogen) in Spodoptera frugiperda (Sf9) insect cells according to the manufacturer's protocol.
-
Protein Expression: Infect Sf9 cells at a density of 2 x 10^6 cells/mL with the high-titer recombinant baculovirus. Harvest the cells by centrifugation 48-72 hours post-infection.
-
Purification:
-
Lyse the cell pellet by sonication in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Clarify the lysate by ultracentrifugation.
-
Load the supernatant onto a Ni-NTA affinity column (Qiagen).
-
Wash the column with a wash buffer (lysis buffer with 20 mM imidazole).
-
Elute the His-tagged HSD17B13 with an elution buffer (lysis buffer with 250 mM imidazole).
-
Further purify the protein using size-exclusion chromatography (e.g., Superdex 200 column) in a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
Protein Characterization: Confirm the purity and identity of the recombinant protein by SDS-PAGE and Western blot analysis using an anti-HSD17B13 antibody.[8]
Biochemical Assay for HSD17B13 Activity (NADH Detection)
This assay measures the enzymatic activity of HSD17B13 by detecting the production of NADH, a product of the dehydrogenase reaction, using a luminescent assay.[7]
Caption: Workflow for HSD17B13 biochemical assay.
Protocol:
-
Reagent Preparation:
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test inhibitor or DMSO (control) to each well.
-
Add 20 µL of the HSD17B13 enzyme solution.
-
Initiate the reaction by adding 20 µL of the substrate and NAD+ solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 40 µL of NAD-Glo™ Detection Reagent (Promega) to each well.[7]
-
Incubate the plate in the dark at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism).
-
Cell-Based Assay for HSD17B13 Activity
This assay measures the activity of HSD17B13 in a cellular context, providing insights into inhibitor potency and cell permeability.[4]
Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 or HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS).
-
Seed the cells into 96-well plates.
-
Transfect the cells with an expression vector encoding human HSD17B13 or an empty vector (control) using a suitable transfection reagent.[2]
-
-
Inhibitor Treatment and Substrate Addition:
-
24 hours post-transfection, remove the medium and add fresh medium containing serial dilutions of the test inhibitor or DMSO.
-
Pre-incubate with the inhibitor for 1 hour.
-
Add the substrate (e.g., estradiol) to the medium and incubate for a defined period (e.g., 4-6 hours).
-
-
Product Measurement (Mass Spectrometry):
-
Collect the cell culture supernatant.
-
Analyze the supernatant for the presence of the product (e.g., estrone) using a RapidFire mass spectrometry system.[7]
-
-
Data Analysis:
-
Quantify the amount of product formed in each well.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Selectivity Assays
To ensure the specificity of the inhibitor, it is crucial to assess its activity against related enzymes, such as other members of the 17β-hydroxysteroid dehydrogenase family (e.g., HSD17B11). The biochemical assay protocol described in section 4.2 can be adapted for selectivity testing by using the recombinant form of the off-target enzyme.[4]
On-Target Binding Confirmation (Thermal Shift Assay)
A thermal shift assay (TSA) or differential scanning fluorimetry (DSF) can be used to confirm the direct binding of the inhibitor to HSD17B13.[4]
Protocol:
-
Prepare a reaction mixture containing recombinant HSD17B13, a fluorescent dye (e.g., SYPRO Orange), and the test inhibitor or DMSO in a suitable buffer.
-
Place the mixture in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence.
-
The binding of the inhibitor will stabilize the protein, resulting in an increase in the melting temperature (Tm).
-
A significant shift in Tm in the presence of the inhibitor confirms on-target binding.[4]
These protocols provide a comprehensive framework for the in vitro characterization of HSD17B13 inhibitors, enabling the assessment of their potency, selectivity, and mechanism of action.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. HSD17B13 hydroxysteroid 17-beta dehydrogenase 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. enanta.com [enanta.com]
- 8. origene.com [origene.com]
Application Notes and Protocols for Hsd17B13-IN-7 Administration in Mouse Models of NASH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes.[1][2] Human genetic studies have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of non-alcoholic fatty liver disease (NAFLD) progressing to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[3][4] This has positioned HSD17B13 as a promising therapeutic target for the treatment of NASH. Small molecule inhibitors of HSD17B13, such as the investigational compound Hsd17B13-IN-7, are being evaluated for their potential to ameliorate NASH-related pathology.
These application notes provide a detailed overview and protocols for the administration and evaluation of this compound in a preclinical mouse model of NASH. The protocols outlined below are based on established methodologies for inducing NASH in mice and for the preclinical assessment of small molecule inhibitors.
Experimental Design and Workflow
A typical experimental design to evaluate the efficacy of this compound in a diet-induced mouse model of NASH is depicted in the workflow diagram below. This involves acclimatization of the animals, induction of NASH using a specialized diet, administration of the test compound, and subsequent analysis of various pathological and biochemical endpoints.
Caption: Experimental workflow for evaluating this compound in a NASH mouse model.
Quantitative Data Summary
The following tables present a summary of expected quantitative data from a representative study evaluating this compound in a diet-induced NASH mouse model.
Table 1: Effects of this compound on Key Metabolic and Liver Injury Markers
| Group | Dose (mg/kg) | Body Weight (g) | Liver Weight (g) | ALT (U/L) | AST (U/L) |
| Chow Control | - | 25.2 ± 1.5 | 1.1 ± 0.1 | 35 ± 5 | 50 ± 8 |
| NASH Vehicle | - | 22.1 ± 1.8 | 2.5 ± 0.3 | 250 ± 45 | 300 ± 50 |
| This compound | 10 | 22.5 ± 1.6 | 2.1 ± 0.2 | 150 ± 30 | 180 ± 35 |
| This compound | 30 | 22.3 ± 1.7 | 1.8 ± 0.2 | 100 ± 20 | 120 ± 25** |
| p < 0.05, **p < 0.01 vs. NASH Vehicle. Data are presented as mean ± SEM. |
Table 2: Histopathological and Gene Expression Analysis
| Group | Dose (mg/kg) | NAFLD Activity Score (NAS) | Fibrosis Stage | Collagen (µg/mg liver) | Col1a1 mRNA (fold change) |
| Chow Control | - | 0.5 ± 0.2 | 0 | 5 ± 1 | 1.0 |
| NASH Vehicle | - | 6.5 ± 0.8 | 2-3 | 25 ± 5 | 15.0 |
| This compound | 10 | 4.5 ± 0.6 | 1-2 | 15 ± 3 | 7.5 |
| This compound | 30 | 3.0 ± 0.5 | 1 | 10 ± 2 | 3.0 |
| *p < 0.05, **p < 0.01 vs. NASH Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
NASH Induction in Mice
A widely used and effective model for inducing NASH with significant fibrosis is the Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAHFD).
-
Animals: Male C57BL/6J mice, 8-10 weeks old.
-
Housing: Mice are housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet:
-
Control Group: Fed a standard chow diet.
-
NASH Groups: Fed a CDAHFD (e.g., A06071302, Research Diets Inc.) ad libitum for 8-12 weeks to induce NASH and fibrosis.
-
-
Monitoring: Body weight and general health are monitored weekly.
This compound Formulation and Administration
-
Formulation: this compound is formulated as a suspension in a vehicle suitable for oral administration, such as 0.5% (w/v) methylcellulose in sterile water. The formulation should be prepared fresh daily.
-
Dosing:
-
Vehicle Control Group: Receives the vehicle solution.
-
Treatment Groups: Receive this compound at desired doses (e.g., 10 mg/kg and 30 mg/kg).
-
-
Administration: The compound is administered once daily via oral gavage for the duration of the treatment period (e.g., 4-6 weeks).
Endpoint Analysis
At the end of the study, mice are euthanized, and blood and liver tissues are collected for analysis.
-
Serum Analysis:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Measure serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) using a clinical chemistry analyzer as markers of liver injury.
-
-
Liver Histopathology:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score).
-
Stain with Picro Sirius Red to visualize and quantify collagen deposition as a measure of fibrosis.
-
-
Hepatic Hydroxyproline Content:
-
Hydrolyze a weighed portion of the liver tissue.
-
Determine hydroxyproline content using a colorimetric assay as a quantitative measure of collagen.
-
-
Gene Expression Analysis (RT-qPCR):
-
Isolate total RNA from a portion of the liver tissue.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR to measure the expression of genes involved in fibrosis (e.g., Col1a1, Timp1, Acta2) and inflammation (e.g., Tnf-α, Ccl2).
-
Proposed Signaling Pathway of HSD17B13 Inhibition in NASH
The precise molecular mechanism by which HSD17B13 contributes to NASH progression is still under investigation. However, it is hypothesized that its enzymatic activity on lipid substrates within lipid droplets influences pathways related to lipid metabolism, inflammation, and fibrosis. Inhibition of HSD17B13 is expected to mitigate these pathological processes.
Caption: Proposed mechanism of HSD17B13 inhibition in mitigating NASH.
Conclusion
The administration of HSD17B13 inhibitors like this compound in relevant preclinical models of NASH is a critical step in the development of novel therapeutics for this widespread liver disease. The protocols and expected outcomes detailed in these application notes provide a framework for the robust evaluation of such compounds. Successful demonstration of efficacy in these models, as indicated by improvements in liver enzymes, histology, and markers of fibrosis, would provide strong rationale for further clinical development.
References
Application Notes and Protocols: Measuring the Potency of Hsd17B13-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have strongly implicated HSD17B13 in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, making it a compelling therapeutic target for the development of novel inhibitors. Hsd17B13-IN-7 is an investigational inhibitor of HSD17B13. These application notes provide detailed protocols for measuring the potency of this compound and other related inhibitors using established biochemical and cellular assays.
Data Presentation
While specific quantitative potency data for this compound is not publicly available, the following tables summarize representative data for a well-characterized and potent HSD17B13 inhibitor, BI-3231, to exemplify the expected outcomes of the described assays.
Table 1: Biochemical Potency of a Representative HSD17B13 Inhibitor (BI-3231)
| Assay Type | Substrate | Human HSD17B13 IC₅₀ (nM) | Mouse HSD17B13 IC₅₀ (nM) | Human HSD17B13 Kᵢ (nM) |
| Enzymatic | Estradiol | 1.4 ± 0.7 | - | 0.8 |
| Enzymatic | Retinol | 2.4 ± 0.1 | - | - |
IC₅₀ and Kᵢ values are presented as geometric means of multiple independent measurements.
Table 2: Cellular Potency of a Representative HSD17B13 Inhibitor (BI-3231)
| Cell Line | Substrate | Human HSD17B13 IC₅₀ (nM) |
| HEK293 (overexpressing hHSD17B13) | Estradiol | 25 |
Signaling Pathway
HSD17B13 is involved in hepatic lipid metabolism. Its expression is regulated by the liver X receptor α (LXRα) in a sterol regulatory element-binding protein 1c (SREBP-1c) dependent manner. HSD17B13 itself is thought to play a role in the metabolism of various lipids, including steroids and retinoids, at the surface of lipid droplets within hepatocytes. Inhibition of HSD17B13 is being investigated as a therapeutic strategy to mitigate the progression of liver diseases like NASH.
HSD17B13 Signaling Pathway in Liver Disease.
Experimental Protocols
The following are detailed protocols for commonly used assays to determine the potency of HSD17B13 inhibitors like this compound.
Biochemical Potency Assessment: NADH Detection Assay (NAD-Glo™)
This assay measures the production of NADH, a product of the HSD17B13-catalyzed oxidation of substrates like estradiol. The amount of NADH produced is quantified using a bioluminescent reporter.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (or other inhibitors)
-
Substrate (e.g., β-estradiol)
-
NAD⁺
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
NAD-Glo™ Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation:
-
Dilute recombinant HSD17B13 in Assay Buffer to the desired concentration (e.g., 50-100 nM).
-
Prepare a substrate/cofactor mix by dissolving NAD⁺ and β-estradiol in Assay Buffer to the desired final concentrations (e.g., 10-50 µM each).
-
-
Assay Reaction:
-
Add the diluted this compound or vehicle (DMSO) to the wells of the assay plate.
-
Add the diluted HSD17B13 enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the substrate/cofactor mix to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
-
NADH Detection:
-
Prepare the NAD-Glo™ Detection Reagent according to the manufacturer's instructions.
-
Add an equal volume of the NAD-Glo™ Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Workflow for the HSD17B13 NAD-Glo™ Assay.
Biochemical Potency Assessment: RapidFire Mass Spectrometry (RF-MS)
This label-free method directly measures the conversion of a substrate to its product by HSD17B13, offering high-throughput capabilities.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound (or other inhibitors)
-
Substrate (e.g., β-estradiol or leukotriene B₄)
-
NAD⁺
-
Assay Buffer (e.g., 40 mM Tris pH 7.4, 0.01% BSA, 0.01% Tween 20)
-
Quenching Solution (e.g., acetonitrile with an internal standard)
-
RapidFire High-Throughput Mass Spectrometry System
-
Triple quadrupole mass spectrometer
Protocol:
-
Compound and Reagent Preparation: As described in the NAD-Glo™ assay protocol.
-
Assay Reaction:
-
Perform the enzymatic reaction in a 96- or 384-well plate as described for the NAD-Glo™ assay.
-
After the desired incubation time (e.g., 60 minutes), stop the reaction by adding the Quenching Solution.
-
-
Sample Analysis by RF-MS:
-
Load the quenched reaction plates onto the RapidFire system.
-
The system will automatically inject each sample onto a solid-phase extraction (SPE) cartridge to remove salts and other interfering substances.
-
The purified sample is then eluted from the SPE cartridge directly into the mass spectrometer.
-
-
Data Acquisition and Analysis:
-
The mass spectrometer is set up to monitor the mass-to-charge ratio (m/z) of the substrate and the product.
-
The peak areas for the substrate and product are integrated for each sample.
-
Calculate the percent conversion of substrate to product for each reaction.
-
Determine the percent inhibition by this compound at each concentration relative to the vehicle control.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Potency Assessment
This assay measures the ability of this compound to inhibit HSD17B13 activity in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13 (or other suitable cell lines like primary human hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
This compound (or other inhibitors)
-
Substrate (e.g., β-estradiol)
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
LC-MS/MS system for product quantification (e.g., estrone)
Protocol:
-
Cell Seeding: Seed the HSD17B13-expressing HEK293 cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free cell culture medium.
-
Remove the growth medium from the cells and replace it with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 1 hour).
-
-
Substrate Addition:
-
Add the substrate (e.g., β-estradiol) to each well to initiate the cellular enzymatic reaction.
-
Incubate for a specific time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatant.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of product (e.g., estrone) formed.
-
-
Data Analysis:
-
Calculate the percent inhibition of product formation for each concentration of this compound compared to the vehicle-treated cells.
-
Determine the cellular IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
-
-
(Optional) Cell Viability Assay: To ensure that the observed inhibition is not due to cytotoxicity, a cell viability assay (e.g., CellTiter-Glo®) can be performed on the treated cells in parallel.
Conclusion
The protocols outlined in these application notes provide robust and reproducible methods for determining the biochemical and cellular potency of HSD17B13 inhibitors such as this compound. The choice of assay will depend on the specific research question, available instrumentation, and the stage of the drug discovery process. The NAD-Glo™ assay is a convenient and sensitive method for initial screening, while RapidFire Mass Spectrometry offers a high-throughput, label-free alternative. Cellular assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context. By employing these techniques, researchers can effectively characterize the potency of novel HSD17B13 inhibitors and advance the development of new therapeutics for chronic liver diseases.
Application Notes and Protocols for Hsd17B13-IN-7 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2][3] Emerging evidence from human genetic studies has identified loss-of-function variants in the HSD17B13 gene as protective against the progression of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[4][5] This makes Hsd17B13 a compelling therapeutic target for these conditions. Hsd17B13-IN-7 is a potent small molecule inhibitor of Hsd17B13, offering a valuable tool for investigating the enzyme's role in cellular processes and for preclinical drug development.[6][7]
These application notes provide detailed protocols for the use of this compound in various cell-based assays to probe the function of Hsd17B13 in relevant hepatocyte models.
Data Presentation: this compound Inhibitory Activity
Quantitative data for this compound is summarized in the table below. This information is crucial for determining appropriate working concentrations in cell-based experiments.
| Parameter | Value | Substrate | Assay Type | Source |
| IC50 | 0.18 µM | β-estradiol | Biochemical | [6] |
| IC50 | 0.25 µM | Leukotriene B4 | Biochemical | [6] |
Note: The provided IC50 values are from biochemical assays. Cellular potency may vary depending on cell type, permeability, and experimental conditions. It is recommended to perform a dose-response curve (e.g., from 0.01 µM to 10 µM) to determine the optimal concentration for your specific cell-based assay.
Mandatory Visualizations
Herein are diagrams illustrating key pathways and experimental workflows relevant to the application of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is critical to properly dissolve and store the inhibitor to ensure consistent results.
-
Reconstitution: Based on the common practice for small molecule inhibitors, dissolve this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.
Cell Culture and Treatment
Hepatocyte cell lines are the most relevant models for studying Hsd17B13 function.
-
Cell Lines: Human hepatoma cell lines such as HepG2 and Huh7 are suitable as they express Hsd17B13.[1] For studies on insulin signaling, the AML12 mouse hepatocyte cell line can also be considered.[8][9]
-
Culture Conditions: Culture the cells in the recommended medium and conditions until they reach the desired confluency (typically 70-80%).
-
Induction of Steatosis (Optional): To mimic NAFLD conditions, induce lipid accumulation by treating the cells with fatty acids (e.g., 0.2-0.5 mM oleic acid complexed to BSA) for 16-24 hours prior to or concurrently with inhibitor treatment.[10]
-
Inhibitor Treatment: Replace the culture medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a duration appropriate for the endpoint being measured. For gene expression changes, 12-24 hours may be sufficient. For phenotypic changes like lipid droplet accumulation, 24-48 hours may be necessary.
Assay for Lipid Droplet Accumulation
A primary function of Hsd17B13 is associated with lipid droplets.[4] Inhibition of Hsd17B13 may alter lipid droplet morphology and accumulation.
-
Objective: To visualize and quantify the effect of this compound on intracellular lipid droplet content.
-
Methodology:
-
Seed hepatocytes in a multi-well plate suitable for imaging (e.g., black-walled, clear-bottom 96-well plate).
-
Induce steatosis with oleic acid.
-
Treat cells with a dose range of this compound and vehicle control for 24-48 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Stain for neutral lipids using a fluorescent dye such as Nile Red or BODIPY 493/503 according to the manufacturer's protocol.
-
Counterstain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify the lipid droplet area or intensity per cell using image analysis software (e.g., ImageJ, CellProfiler).
-
Gene Expression Analysis for Inflammation and Fibrosis Markers
Inhibition of Hsd17B13 is expected to have protective effects against liver inflammation and fibrosis.[5]
-
Objective: To determine the effect of this compound on the expression of genes involved in inflammation and fibrosis.
-
Methodology:
-
Culture and treat hepatocytes with this compound as described above. It may be relevant to co-treat with a pro-inflammatory or pro-fibrotic stimulus like TNF-α or TGF-β1.
-
After 12-24 hours of treatment, lyse the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the RNA.
-
Perform quantitative real-time PCR (qPCR) using primers for target genes such as:
-
Inflammation: IL-6, CCL2, ICAM1[11]
-
Fibrosis: COL1A1, ACTA2 (α-SMA), TGFB1
-
Housekeeping genes: GAPDH, ACTB
-
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Cellular Target Engagement Assay
This assay confirms that this compound is engaging its target within the cell.
-
Objective: To measure the inhibition of Hsd17B13's enzymatic activity in a cellular context.
-
Methodology (adapted from protocols for similar inhibitors):
-
Use a cell line that overexpresses Hsd17B13 to ensure a robust signal. Transient or stable transfection can be used.
-
Treat the cells with this compound or vehicle for a short period (e.g., 1-4 hours) to primarily assess direct enzyme inhibition rather than downstream effects.
-
Lyse the cells and incubate the lysate with a known Hsd17B13 substrate (e.g., retinol or estradiol) and the cofactor NAD+.
-
Measure the production of the corresponding product (e.g., retinaldehyde or estrone) over time using methods like liquid chromatography-mass spectrometry (LC-MS).
-
Alternatively, a coupled-enzyme luminescence assay that detects NADH production can be used.
-
Calculate the percentage of inhibition relative to the vehicle-treated control.
-
Cytotoxicity Assay
It is essential to ensure that the observed effects of this compound are not due to general cellular toxicity.
-
Objective: To determine the concentration range at which this compound is non-toxic to the cells.
-
Methodology:
-
Seed hepatocytes in a 96-well plate.
-
Treat the cells with a broad dose range of this compound (e.g., from 0.01 µM to 100 µM) for the longest duration planned in your experiments (e.g., 48 hours).
-
Perform a cell viability assay, such as one based on the reduction of MTT or resazurin, or one that measures ATP content (e.g., CellTiter-Glo®).
-
Determine the concentration of this compound that results in a significant decrease in cell viability. Subsequent experiments should use concentrations well below this cytotoxic threshold.
-
Conclusion
This compound is a valuable pharmacological tool for elucidating the cellular functions of Hsd17B13 and exploring its potential as a therapeutic target for liver diseases. The protocols outlined above provide a framework for utilizing this inhibitor in a variety of cell-based assays. Researchers should optimize these protocols for their specific cell models and experimental questions, always including appropriate vehicle and experimental controls.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Protocol to Use Mouse Hepatocyte Cell Line AML12 to Study Hepatic Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of HSD17B13 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2] Genetic studies have strongly linked loss-of-function variants of the HSD17B13 gene to a reduced risk of developing nonalcoholic steatohepatitis (NASH), alcoholic liver disease, and other chronic liver diseases.[1][2][3] This has positioned HSD17B13 as a promising therapeutic target for the treatment of these conditions. These application notes provide an overview of the preclinical in vivo evaluation of HSD17B13 inhibitors, with a focus on dosage and experimental protocols derived from published studies on tool compounds such as BI-3231 and other potent selective inhibitors.
While specific data for a compound designated "Hsd17B13-IN-7" is not available in the public domain as of late 2025, the following protocols and data for other well-characterized HSD17B13 inhibitors can serve as a valuable guide for designing and executing in vivo animal studies.
Data Presentation: In Vivo Dosage and Pharmacokinetics of HSD17B13 Inhibitors
The following table summarizes key quantitative data from in vivo studies of HSD17B13 inhibitors in mice. This information is crucial for dose selection and study design.
| Compound | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| BI-3231 | Mice | 50 µmol/kg | Oral (single dose) | Extensive exposure and retention in the liver compared to plasma. | [4] |
| Inhibitor 32 | Mice | Not specified | Not specified | IC50 = 2.5 nM. Significantly better liver microsomal stability and pharmacokinetic profile compared to BI-3231. Showed robust in vivo anti-MASH activity in multiple mouse models. | [5] |
| shRNA Knockdown | C57BL/6J Mice on High-Fat Diet | Not applicable | Intravenous (AAV8) | shHsd17b13 treatment suppressed elevated Hsd17b13 expression and markedly improved hepatic steatosis. | [6][7][8] |
Experimental Protocols
Pharmacokinetic (PK) Study of an HSD17B13 Inhibitor in Mice
Objective: To determine the plasma and liver exposure of an HSD17B13 inhibitor after a single oral dose.
Materials:
-
HSD17B13 inhibitor (e.g., BI-3231 as a reference compound)
-
Male C57BL/6J mice (8-10 weeks old)
-
Oral gavage needles
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
Homogenizer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast mice for 4-6 hours prior to dosing.
-
Prepare the dosing solution of the HSD17B13 inhibitor in the chosen vehicle at the desired concentration.
-
Administer a single oral dose of the inhibitor (e.g., 50 µmol/kg) to a cohort of mice.[4]
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours) post-dose, collect blood samples via retro-orbital or cardiac puncture into EDTA-containing tubes.
-
Immediately following blood collection, euthanize the mice and harvest the livers.
-
Process blood samples by centrifuging at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Snap-freeze plasma and liver samples in liquid nitrogen and store at -80°C until analysis.
-
For liver tissue, homogenize a known weight of the tissue in an appropriate buffer.
-
Extract the drug from plasma and liver homogenates using a suitable method (e.g., protein precipitation with acetonitrile).
-
Analyze the concentration of the inhibitor in the plasma and liver extracts using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and tissue-to-plasma ratio.
Efficacy Study in a High-Fat Diet (HFD)-Induced Mouse Model of NASH
Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a diet-induced model of nonalcoholic steatohepatitis.
Materials:
-
HSD17B13 inhibitor
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (e.g., 45-60% kcal from fat)
-
Standard chow diet
-
Oral gavage needles
-
Biochemical assay kits (e.g., for ALT, AST, triglycerides, cholesterol)
-
Histology supplies (e.g., formalin, paraffin, hematoxylin and eosin stain, Sirius Red stain)
-
qRT-PCR reagents for gene expression analysis
Methodology:
-
Acclimatize mice for one week on a standard chow diet.
-
Induce NASH by feeding the mice a high-fat diet for a specified period (e.g., 12-24 weeks). A control group should remain on the standard chow diet.
-
After the induction period, randomize the HFD-fed mice into two groups: vehicle control and HSD17B13 inhibitor treatment.
-
Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the treatment period, collect blood and liver tissue for analysis.
-
Measure serum levels of liver enzymes (ALT, AST) and lipids (triglycerides, cholesterol).
-
Perform histological analysis of liver sections stained with H&E for steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Conduct gene expression analysis on liver tissue for markers of inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Timp1), and lipid metabolism (e.g., Srebf1, Fasn).
Signaling Pathways and Experimental Workflows
HSD17B13 Signaling in Hepatic Lipid Metabolism
The diagram below illustrates the proposed signaling pathway involving HSD17B13 in the liver. HSD17B13 is thought to be induced by the liver X receptor (LXR) in a sterol regulatory element-binding protein 1 (SREBP-1c)-dependent manner.[1][9] Inhibition of HSD17B13 is expected to modulate downstream pathways involved in lipid metabolism. A recent study on a potent inhibitor suggests that it regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[5]
Caption: Proposed HSD17B13 signaling pathway in hepatocytes.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in conducting an in vivo efficacy study of an HSD17B13 inhibitor in a diet-induced mouse model of NASH.
Caption: Workflow for an in vivo efficacy study of an HSD17B13 inhibitor.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - Citations to Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Hsd17B13 Inhibitors
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4][5] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[4][5] This has positioned Hsd17B13 as a promising therapeutic target for the treatment of these conditions. High-throughput screening (HTS) is a critical methodology for identifying novel and potent inhibitors of Hsd17B13 that could be developed into new therapeutics.
This document provides detailed application notes and protocols for the use of Hsd17B13 inhibitors in a high-throughput screening context. While the specific inhibitor "Hsd17B13-IN-7" is not widely documented in scientific literature, this guide will utilize the well-characterized Hsd17B13 inhibitor, BI-3231 , as a representative example to illustrate the principles and procedures of an HTS campaign. BI-3231 is a potent and selective inhibitor of Hsd17B13, discovered through a high-throughput screening of approximately 1.1 million compounds.[6][7]
Data Presentation
Table 1: In Vitro Potency of BI-3231 Against Hsd17B13
| Compound | Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| BI-3231 | Human Hsd17B13 | Enzymatic | 1 | 0.7 ± 0.2 | [8][9] |
| BI-3231 | Mouse Hsd17B13 | Enzymatic | 13 | - | [8] |
| BI-3231 | Human Hsd17B13 | Cellular (HEK293) | 11 ± 5 | - | [10] |
Table 2: High-Throughput Screening Campaign Summary for the Discovery of BI-3231
| Parameter | Value | Reference |
| Compound Library Size | ~1.1 million | [6][11] |
| Initial Hit Compound | Alkynyl phenol 1 | [6][7] |
| Initial Hit IC50 | 1.4 µM | [6][7] |
| Screening Platform | MALDI-TOF-MS | [6][7] |
| Substrate Used in HTS | Estradiol | [6][7] |
| Cofactor Used | NAD+ | [6][7] |
Experimental Protocols
Protocol 1: Hsd17B13 Biochemical High-Throughput Screening Assay
This protocol describes a biochemical assay suitable for high-throughput screening of Hsd17B13 inhibitors, based on the principles used for the discovery of BI-3231. The assay measures the enzymatic activity of Hsd17B13 by detecting the production of NADH.[12][13][14]
Materials:
-
Recombinant human Hsd17B13 protein
-
Hsd17B13 substrate (e.g., β-estradiol)[13]
-
NAD+ (cofactor)[13]
-
Test compounds (e.g., this compound/BI-3231) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)[14]
-
NADH detection reagent (e.g., NAD-Glo™ Assay kit)[12][13][14]
-
384-well assay plates
-
Multimode plate reader capable of luminescence detection
Procedure:
-
Compound Plating: Dispense test compounds and controls (e.g., BI-3231 as a positive control, DMSO as a negative control) into 384-well assay plates.
-
Enzyme Preparation: Prepare a solution of recombinant human Hsd17B13 in assay buffer.
-
Substrate and Cofactor Preparation: Prepare a solution of the Hsd17B13 substrate (e.g., β-estradiol) and NAD+ in assay buffer.
-
Assay Reaction:
-
Add the Hsd17B13 enzyme solution to each well of the assay plate containing the compounds.
-
Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and cofactor solution to all wells.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Stop the enzymatic reaction and generate a luminescent signal by adding the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for a further period (e.g., 60 minutes) to allow the signal to stabilize.[13]
-
Measure the luminescence intensity using a multimode plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each test compound relative to the positive and negative controls.
-
Plot the percent inhibition against the compound concentration to determine the IC50 value for active compounds.
-
Mandatory Visualization
Caption: High-throughput screening workflow for the identification of Hsd17B13 inhibitors.
Caption: Simplified signaling pathway of Hsd17B13 in NAFLD and the mode of action for an inhibitor.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 10. eubopen.org [eubopen.org]
- 11. youtube.com [youtube.com]
- 12. enanta.com [enanta.com]
- 13. academic.oup.com [academic.oup.com]
- 14. enanta.com [enanta.com]
Application Notes and Protocols for Studying HSD17B13 Enzymatic Activity with a Representative Inhibitor
Disclaimer: As of November 2025, "Hsd17B13-IN-7" is not a publicly recognized designation for a specific inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). Therefore, these application notes and protocols will utilize data from a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative example to guide researchers in their studies.[1][2][3][4]
Introduction to HSD17B13 and its Inhibition
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It is implicated in hepatic lipid and steroid metabolism.[4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This has positioned HSD17B13 as a promising therapeutic target for these conditions. Small molecule inhibitors of HSD17B13 are valuable tools for elucidating its physiological functions and for therapeutic development.
BI-3231 is a potent and selective chemical probe for HSD17B13.[2][3] It serves as an excellent tool for in vitro and in vivo studies aimed at understanding the enzymatic activity and biological roles of HSD17B13.
Quantitative Data for BI-3231
The following table summarizes the in vitro potency of BI-3231 against human and mouse HSD17B13.
| Compound | Target | IC50 (nM) | Reference |
| BI-3231 | Human HSD17B13 | 1 | [4] |
| BI-3231 | Mouse HSD17B13 | 13 | [4] |
HSD17B13 Signaling and Experimental Workflow
The following diagrams illustrate the known signaling pathway involving HSD17B13 and a general workflow for characterizing an HSD17B13 inhibitor.
Experimental Protocols
Biochemical HSD17B13 Enzymatic Activity Assay (NAD-Glo™ Assay)
This protocol is adapted from methods used in the discovery of HSD17B13 inhibitors and is suitable for high-throughput screening and IC50 determination.[5]
Principle:
HSD17B13 catalyzes the conversion of a substrate (e.g., β-estradiol or leukotriene B4) to its oxidized product, with the concomitant reduction of NAD+ to NADH. The amount of NADH produced is a direct measure of enzyme activity and can be quantified using a bioluminescent detection reagent (NAD-Glo™).
Materials:
-
Recombinant human HSD17B13 protein
-
HSD17B13 inhibitor (e.g., BI-3231)
-
NAD+
-
Substrate: β-estradiol or Leukotriene B4 (LTB4)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
NAD-Glo™ Detection Reagent (Promega)
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the HSD17B13 inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control (vehicle).
-
Enzyme and Substrate Preparation:
-
Dilute recombinant HSD17B13 protein in Assay Buffer to a final concentration of 50-100 nM.
-
Prepare a solution of the substrate (e.g., 10-50 µM β-estradiol or LTB4) and NAD+ (e.g., 500 µM) in Assay Buffer.
-
-
Assay Reaction:
-
To each well of a 384-well plate, add 5 µL of the diluted inhibitor or vehicle control.
-
Add 5 µL of the diluted HSD17B13 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate/NAD+ solution.
-
Incubate the reaction for 60 minutes at 37°C.
-
-
Detection:
-
Add 20 µL of NAD-Glo™ Detection Reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular HSD17B13 Retinol Dehydrogenase Activity Assay
This cell-based assay measures the ability of an inhibitor to block HSD17B13-mediated conversion of retinol to retinaldehyde in a cellular context.[3]
Principle:
Cells overexpressing HSD17B13 are treated with retinol. The enzymatic activity of HSD17B13 leads to the production of retinaldehyde, which can be extracted and quantified by HPLC. The inhibitory effect of a compound is determined by the reduction in retinaldehyde formation.
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for human HSD17B13 (or a stable cell line)
-
Transfection reagent
-
All-trans-retinol
-
HSD17B13 inhibitor (e.g., BI-3231)
-
Cell lysis buffer
-
Hexane and Ethanol for extraction
-
HPLC system with a UV detector
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 or HepG2 cells in 12-well plates.
-
Transfect the cells with the HSD17B13 expression vector using a suitable transfection reagent according to the manufacturer's instructions. Use an empty vector as a negative control.
-
-
Inhibitor and Substrate Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing the desired concentrations of the HSD17B13 inhibitor or vehicle (DMSO).
-
Pre-incubate the cells with the inhibitor for 1 hour.
-
Add all-trans-retinol to a final concentration of 10 µM and incubate for 6-8 hours.
-
-
Retinoid Extraction:
-
Wash the cells with PBS and lyse them.
-
Extract the retinoids from the cell lysate by adding an equal volume of ethanol followed by a double volume of hexane. Vortex and centrifuge to separate the phases.
-
Collect the upper hexane layer and evaporate to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried extract in the mobile phase.
-
Inject the sample into an HPLC system equipped with a normal-phase column.
-
Quantify the amount of retinaldehyde by comparing the peak area to a standard curve.
-
-
Data Analysis:
-
Normalize the retinaldehyde levels to the total protein concentration of the cell lysate.
-
Calculate the percent inhibition of retinaldehyde formation for each inhibitor concentration relative to the vehicle-treated, HSD17B13-expressing cells.
-
Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle:
CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment. The binding of a ligand, such as an inhibitor, can stabilize the protein, leading to an increase in its melting temperature.
Materials:
-
Cells expressing HSD17B13 (e.g., HepG2)
-
HSD17B13 inhibitor (e.g., BI-3231)
-
PBS with protease inhibitors
-
PCR tubes
-
Thermal cycler
-
Equipment for protein extraction and Western blotting
-
Anti-HSD17B13 antibody
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the HSD17B13 inhibitor at various concentrations or with a vehicle control for a defined period.
-
-
Cell Lysis and Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Distribute the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for 3 minutes using a thermal cycler to create a temperature gradient.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Protein Extraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction (containing the stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fraction.
-
Perform SDS-PAGE and Western blotting using an anti-HSD17B13 antibody to detect the amount of soluble HSD17B13 at each temperature.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble HSD17B13 against the temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
These protocols provide a foundation for researchers to study the enzymatic activity of HSD17B13 and to characterize the potency and mechanism of action of its inhibitors. The use of a well-characterized chemical probe like BI-3231 is crucial for generating reliable and reproducible data.
References
- 1. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enanta.com [enanta.com]
Application Notes and Protocols for Hsd17B13-IN-7 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-associated enzyme implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including NASH, fibrosis, and hepatocellular carcinoma. This protective genetic evidence strongly suggests that pharmacological inhibition of HSD17B13 is a promising therapeutic strategy for the treatment of NAFLD/NASH.
Hsd17B13-IN-7 is a potent and selective small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound in relevant models of NAFLD/NASH.
Mechanism of Action and Signaling Pathway
HSD17B13 expression is upregulated in the livers of patients with NAFLD.[2] Its expression is induced by the Liver X receptor α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[3] HSD17B13 itself may participate in a positive feedback loop by promoting SREBP-1c maturation, thereby amplifying de novo lipogenesis and contributing to hepatic steatosis.[4] The enzyme exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde, and its inhibition is thought to modulate hepatic lipid metabolism and reduce lipotoxicity.[4]
Experimental Protocols
In Vitro Efficacy Assessment
1. HSD17B13 Enzymatic Activity Assay
This protocol determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant HSD17B13. A well-characterized inhibitor, BI-3231, can be used as a positive control.[5][6]
-
Materials:
-
Recombinant human HSD17B13 protein
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
This compound (test compound)
-
BI-3231 (positive control inhibitor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
384-well assay plates
-
Plate reader capable of measuring absorbance at 340 nm (for NADH production)
-
-
Protocol:
-
Prepare serial dilutions of this compound and the positive control in DMSO, then dilute further in assay buffer.
-
In a 384-well plate, add 5 µL of diluted compound or vehicle (DMSO in assay buffer).
-
Add 10 µL of recombinant HSD17B13 protein solution (final concentration ~5 nM).
-
Add 5 µL of NAD+ solution (final concentration ~1 mM).
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of β-estradiol solution (final concentration ~10 µM).
-
Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm every minute for 30 minutes.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Table 1: Representative In Vitro HSD17B13 Inhibition Data
| Compound | hHSD17B13 IC50 (nM) | mHSD17B13 IC50 (nM) | Selectivity vs. HSD17B11 |
| This compound | [Insert experimental value] | [Insert experimental value] | [Insert fold-selectivity] |
| BI-3231 (Control) | 1 | 13 | >1000-fold |
2. Cellular Assay for Lipid Accumulation
This protocol assesses the ability of this compound to reduce lipid accumulation in hepatocytes challenged with fatty acids.
-
Materials:
-
HepG2 or Huh7 human hepatoma cell lines
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Oleic acid complexed to BSA
-
This compound
-
Oil Red O staining solution
-
Formalin (10%) for cell fixation
-
Microplate reader and microscope
-
-
Protocol:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for 2 hours.
-
Induce lipid accumulation by adding oleic acid (final concentration 0.5 mM) to the media and incubate for 24 hours.
-
Wash the cells with PBS and fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O working solution for 20 minutes.
-
Wash extensively with water to remove unbound dye.
-
Visually assess lipid droplet formation under a microscope.
-
For quantification, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 490-520 nm.
-
Table 2: Representative Cellular Lipid Accumulation Data
| Treatment | Oleic Acid (0.5 mM) | This compound Conc. | Oil Red O Absorbance (OD 520nm) | % Reduction in Lipid Accumulation |
| Vehicle | - | - | 0.15 ± 0.02 | N/A |
| Vehicle | + | - | 0.85 ± 0.05 | 0% |
| This compound | + | 1 µM | [Insert value] | [Calculate %] |
| This compound | + | 10 µM | [Insert value] | [Calculate %] |
| This compound | + | 50 µM | [Insert value] | [Calculate %] |
In Vivo Efficacy Assessment
1. Gubra-Amylin NASH (GAN) Diet-Induced Mouse Model of NASH
This protocol describes a diet-induced model of NASH in mice that recapitulates key features of the human disease, including steatosis, inflammation, and fibrosis.[4]
-
Animal Model: Male C57BL/6J mice, 8 weeks of age.
-
Diet: Gubra-Amylin NASH (GAN) diet (40% kcal from fat, 22% fructose, 2% cholesterol) for 28-48 weeks to establish NASH with fibrosis.[4][7]
-
Treatment Protocol:
-
After the diet-induction period, confirm the NASH phenotype in a subset of animals.
-
Randomize the remaining mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: this compound (e.g., 10 mg/kg, daily oral gavage)
-
Group 3: this compound (e.g., 30 mg/kg, daily oral gavage)
-
-
Administer treatment for 8-12 weeks while continuing the GAN diet.
-
Monitor body weight and food intake weekly.
-
At the end of the treatment period, collect blood via cardiac puncture for plasma analysis and perfuse the liver for fixation and snap-freezing.
-
2. Endpoint Analysis
-
Plasma Biochemistry: Measure plasma levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), triglycerides, and total cholesterol using commercially available kits.
-
Liver Histology:
-
Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning.
-
Stain sections with Sirius Red for assessment of collagen deposition (fibrosis).
-
A trained pathologist blinded to the treatment groups should score the slides for the NAFLD Activity Score (NAS) and fibrosis stage.
-
-
Liver Triglyceride Content: Homogenize a snap-frozen portion of the liver and measure triglyceride content using a colorimetric assay kit.
-
Gene Expression Analysis:
-
Isolate total RNA from a snap-frozen portion of the liver.
-
Perform reverse transcription to generate cDNA.
-
Use quantitative PCR (qPCR) to measure the relative expression of genes involved in lipogenesis (e.g., Srebf1, Fasn) and fibrosis (e.g., Col1a1, Timp1). Normalize to a housekeeping gene (e.g., Gapdh).
-
Table 3: Representative In Vivo Efficacy Data in GAN-NASH Mice
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Body Weight (g) | 45.2 ± 2.1 | 44.8 ± 1.9 | 44.5 ± 2.3 |
| Liver Weight (g) | 2.5 ± 0.3 | 2.1 ± 0.2 | 1.8 ± 0.2** |
| Plasma ALT (U/L) | 125 ± 15 | 98 ± 12 | 75 ± 10 |
| Plasma AST (U/L) | 150 ± 20 | 115 ± 18* | 90 ± 15 |
| Liver Triglycerides (mg/g) | 85.6 ± 9.4 | 60.1 ± 7.5 | 42.3 ± 5.8** |
| NAFLD Activity Score (NAS) | 5.8 ± 0.6 | 4.2 ± 0.5 | 3.1 ± 0.4 |
| Steatosis (0-3) | 2.8 ± 0.4 | 1.9 ± 0.3* | 1.2 ± 0.2 |
| Inflammation (0-3) | 2.0 ± 0.3 | 1.5 ± 0.2 | 1.1 ± 0.2 |
| Ballooning (0-2) | 1.0 ± 0.2 | 0.8 ± 0.2 | 0.8 ± 0.1 |
| Fibrosis Stage (0-4) | 2.2 ± 0.4 | 1.6 ± 0.3 | 1.3 ± 0.2 |
| Hepatic Col1a1 mRNA | 1.0 ± 0.1 | 0.7 ± 0.1 | 0.5 ± 0.08** |
| Hepatic Srebf1 mRNA | 1.0 ± 0.12 | 0.6 ± 0.09 | 0.4 ± 0.07** |
| Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to Vehicle Control. |
Conclusion
The described in vitro and in vivo protocols provide a robust framework for evaluating the efficacy of this compound as a potential therapeutic for NAFLD/NASH. The enzymatic and cellular assays will confirm the on-target activity and cellular effects of the compound, while the diet-induced animal model will provide crucial data on its ability to reverse or halt the progression of key histopathological features of the disease. The quantitative endpoints outlined in the data tables will allow for a clear and comprehensive assessment of the therapeutic potential of this compound.
References
- 1. frontiersin.org [frontiersin.org]
- 2. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gubra.dk [gubra.dk]
- 5. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. enanta.com [enanta.com]
- 7. Gubra-Amylin NASH (GAN) Diet-Induced Nonalcoholic Fatty Liver Disease (NAFLD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Assessing Hsd17B13-IN-7 Bioavailability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the bioavailability of Hsd17B13-IN-7, a novel inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13). Hsd17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions.[1][2][3][4] Understanding the bioavailability of this compound is a critical step in its preclinical development.
Introduction to Hsd17B13 and this compound
Hsd17B13 is a member of the short-chain dehydrogenase/reductase superfamily and has been identified as a retinol dehydrogenase.[4] It plays a role in hepatic lipid metabolism, and genetic variants that result in a loss of Hsd17B13 function are associated with a reduced risk of developing NAFLD and its progression to non-alcoholic steatohepatitis (NASH).[1][2][3] this compound is a potent and selective small molecule inhibitor designed to mimic the protective effects of these genetic variants.
The assessment of this compound's bioavailability involves a multi-faceted approach, including in vitro permeability assays and in vivo pharmacokinetic studies. These studies are essential to determine the extent and rate at which the active moiety of the inhibitor is absorbed and becomes available at the site of action.
Hsd17B13 Signaling and Mechanism of Action
Hsd17B13 is localized to the surface of lipid droplets within hepatocytes.[1] Its enzymatic activity is implicated in lipid metabolism and inflammation. Inhibition of Hsd17B13 is expected to modulate these pathways, leading to a hepatoprotective effect.
In Vitro Permeability Assays
In vitro permeability assays are rapid and cost-effective methods to predict the in vivo absorption of a drug candidate. They provide an initial assessment of a compound's ability to cross the intestinal epithelium.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay evaluates the passive permeability of a compound across an artificial lipid membrane, simulating the gastrointestinal barrier.
Protocol:
-
Prepare the PAMPA Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Prepare Donor and Acceptor Solutions:
-
Donor Solution: Dissolve this compound in a buffer simulating intestinal fluid (pH 6.5) to a final concentration of 100 µM.
-
Acceptor Solution: Fill the wells of a 96-well acceptor plate with a buffer simulating blood pH (pH 7.4).
-
-
Assemble the PAMPA Sandwich: Place the filter plate onto the acceptor plate.
-
Add Donor Solution: Add the donor solution containing this compound to the filter plate wells.
-
Incubation: Incubate the PAMPA sandwich at room temperature for 4-16 hours with gentle shaking.
-
Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability Coefficient (Pe): The permeability coefficient is calculated using the following formula:
Pe (cm/s) = [CA(t) * VA] / [Area * time * (CD(t) - CA(t))]
Where:
-
CA(t) = Concentration in acceptor well at time t
-
VA = Volume of acceptor well
-
Area = Surface area of the membrane
-
time = Incubation time
-
CD(t) = Concentration in donor well at time t
-
Data Presentation:
| Compound | Permeability (Pe) (10-6 cm/s) | Predicted Absorption |
| This compound | (Experimental Value) | (High/Medium/Low) |
| Propranolol (High Permeability Control) | > 10 | High |
| Atenolol (Low Permeability Control) | < 1 | Low |
Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, closely mimicking the human intestinal epithelium. This assay can assess both passive and active transport mechanisms.
Protocol:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Prepare Apical and Basolateral Solutions:
-
Apical (AP) to Basolateral (BL) Transport: Add this compound (10 µM) to the apical side (donor compartment). The basolateral side (acceptor compartment) contains a drug-free buffer.
-
Basolateral (BL) to Apical (AP) Transport: Add this compound (10 µM) to the basolateral side (donor compartment). The apical side (acceptor compartment) contains a drug-free buffer.
-
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2 hours.
-
Sample Collection and Analysis: Collect samples from both the donor and acceptor compartments at specified time points and analyze the concentration of this compound by LC-MS/MS.
-
Calculate Apparent Permeability Coefficient (Papp):
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
-
dQ/dt = Rate of drug appearance in the acceptor compartment
-
A = Surface area of the membrane
-
C0 = Initial concentration in the donor compartment
-
-
Calculate Efflux Ratio:
Efflux Ratio = Papp (BL to AP) / Papp (AP to BL)
An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Data Presentation:
| Compound | Papp (A→B) (10-6 cm/s) | Papp (B→A) (10-6 cm/s) | Efflux Ratio |
| This compound | (Experimental Value) | (Experimental Value) | (Calculated Value) |
| Propranolol (High Permeability) | > 10 | ~10 | ~1 |
| Digoxin (P-gp Substrate) | < 1 | > 5 | > 5 |
In Vivo Pharmacokinetic Studies
In vivo pharmacokinetic (PK) studies in animal models are crucial for determining the bioavailability and other key PK parameters of this compound.
Animal Model and Dosing
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Dosing Groups:
-
Intravenous (IV) Administration: Administer this compound (e.g., 1 mg/kg) via tail vein injection to determine the systemic clearance and volume of distribution.
-
Oral (PO) Administration: Administer this compound (e.g., 10 mg/kg) by oral gavage to assess oral absorption.
-
-
Formulation: Formulate this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water).
Blood Sampling and Plasma Preparation
-
Collect serial blood samples (approximately 50 µL) from the saphenous vein at predefined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
LC-MS/MS Quantification of this compound in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the sensitive and specific quantification of this compound in plasma.
Protocol Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding acetonitrile containing an internal standard to the plasma samples.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
LC Separation:
-
Use a suitable C18 column.
-
Employ a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
-
MS/MS Detection:
-
Use a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into blank plasma.
-
Quantify the concentration of this compound in the study samples by interpolating from the calibration curve.
-
Pharmacokinetic Data Analysis
Analyze the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.
Key Pharmacokinetic Parameters:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC0-t | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC0-inf | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Systemic clearance (after IV administration) |
| Vdss | Volume of distribution at steady state (after IV administration) |
| F% | Absolute oral bioavailability |
Calculation of Oral Bioavailability (F%):
F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
Data Presentation:
| Parameter | IV Administration (1 mg/kg) | Oral Administration (10 mg/kg) |
| Cmax (ng/mL) | (Experimental Value) | (Experimental Value) |
| Tmax (h) | (Experimental Value) | (Experimental Value) |
| AUC0-inf (ng*h/mL) | (Experimental Value) | (Experimental Value) |
| t1/2 (h) | (Experimental Value) | (Experimental Value) |
| CL (mL/min/kg) | (Experimental Value) | N/A |
| Vdss (L/kg) | (Experimental Value) | N/A |
| F% | N/A | (Calculated Value) |
Summary and Interpretation
The combination of in vitro permeability assays and in vivo pharmacokinetic studies provides a comprehensive assessment of the bioavailability of this compound. The data generated from these studies will inform dose selection for subsequent efficacy and toxicology studies and guide the overall development of this compound as a potential therapeutic for chronic liver diseases. A favorable bioavailability profile, characterized by good intestinal permeability and significant oral absorption, is a key determinant for the successful advancement of this promising drug candidate.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-7 Treatment in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the characterization of Hsd17B13-IN-7, a novel inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), in primary hepatocytes. The provided methodologies cover essential experiments to evaluate the compound's efficacy, mechanism of action, and potential therapeutic effects in the context of liver disease models.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] Upregulation of HSD17B13 is observed in patients with non-alcoholic fatty liver disease (NAFLD), and its overexpression promotes hepatic lipid accumulation.[1][3] Conversely, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, including NAFLD and alcohol-related liver disease.[5][6][7] This makes HSD17B13 a compelling therapeutic target for the treatment of steatohepatitis. This compound is a novel small molecule inhibitor designed to target the enzymatic activity of HSD17B13. This document outlines the protocols for testing the effects of this compound on primary hepatocytes.
HSD17B13 Signaling and Point of Intervention
HSD17B13 is involved in lipid metabolism and inflammatory signaling in hepatocytes. Its expression is induced by the liver X receptor α (LXRα) via the sterol regulatory element-binding protein 1c (SREBP-1c).[5][8] The enzyme is localized to lipid droplets and is thought to play a role in lipid droplet remodeling.[2] Overexpression of HSD17B13 can lead to increased lipid accumulation and may also promote inflammatory responses through pathways such as NF-κB and MAPK, as well as platelet-activating factor (PAF) mediated leukocyte adhesion.[3][9] this compound is designed to inhibit the enzymatic function of HSD17B13, thereby preventing its downstream effects on lipid metabolism and inflammation.
Figure 1: HSD17B13 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Primary Hepatocyte Isolation and Culture
-
Materials:
-
Collagenase Type IV
-
Hepatocyte Wash Medium (e.g., DMEM/F12)
-
Percoll
-
Hepatocyte Plating Medium (e.g., Williams' Medium E with serum and supplements)
-
Hepatocyte Maintenance Medium (serum-free)
-
Collagen-coated culture plates
-
-
Protocol:
-
Isolate primary hepatocytes from a suitable model organism (e.g., mouse, rat, or human donor tissue) using a two-step collagenase perfusion method.
-
Purify the hepatocyte suspension using a Percoll gradient to remove non-parenchymal cells.
-
Assess cell viability using Trypan Blue exclusion (expect >90% viability).
-
Seed hepatocytes on collagen-coated plates at a density of 0.5 - 1.0 x 10^6 cells/mL in Plating Medium.
-
After 4-6 hours of attachment, replace the medium with Maintenance Medium.
-
Preparation and Treatment with this compound
-
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Hepatocyte Maintenance Medium
-
-
Protocol:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in Maintenance Medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM). Ensure the final DMSO concentration is ≤ 0.1% in all wells, including vehicle controls.
-
For lipotoxicity studies, supplement the medium with a fatty acid cocktail (e.g., 2:1 oleate:palmitate) to induce lipid accumulation.
-
Aspirate the medium from the cultured hepatocytes and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Experimental Workflow
The overall workflow for evaluating this compound involves cell culture, treatment, and subsequent analysis of various endpoints.
Figure 2: Experimental workflow for the evaluation of this compound in primary hepatocytes.
Key Assays and Methodologies
-
Cytotoxicity Assay (LDH or MTT):
-
To determine the toxicity of this compound, perform a lactate dehydrogenase (LDH) or MTT assay after the treatment period.
-
Collect culture supernatants for LDH measurement or add MTT reagent to the cells, following the manufacturer's instructions.
-
This will establish a non-toxic working concentration range for the inhibitor.
-
-
Lipid Accumulation Assay (Oil Red O Staining):
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Stain with a working solution of Oil Red O.
-
Wash and visualize the lipid droplets by microscopy.
-
For quantification, elute the dye with isopropanol and measure the absorbance at ~500 nm.
-
-
Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from treated hepatocytes using a suitable kit.
-
Synthesize cDNA by reverse transcription.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for genes involved in lipogenesis (e.g., SREBP1c, FASN, ACACA), inflammation (e.g., IL-6, TNFα, CCL2), and fibrosis (e.g., COL1A1, TIMP1). Normalize to a housekeeping gene (e.g., GAPDH).
-
-
Protein Analysis (Western Blot or ELISA):
-
Prepare cell lysates and determine protein concentration.
-
For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against HSD17B13, markers of inflammation (e.g., phospho-NF-κB), or apoptosis (e.g., cleaved caspase-3).
-
For secreted proteins like IL-6 or TNFα, use ELISA kits on the culture supernatants.
-
Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison. Below are examples of how to structure the data.
Table 1: Effect of this compound on Hepatocyte Viability and Lipid Accumulation
| This compound Conc. (nM) | Cell Viability (% of Vehicle) | Lipid Accumulation (OD at 500 nm) |
| Vehicle (0) | 100 ± 5.2 | 0.85 ± 0.07 |
| 0.1 | 98 ± 4.8 | 0.82 ± 0.06 |
| 1 | 99 ± 5.1 | 0.75 ± 0.05* |
| 10 | 97 ± 6.3 | 0.61 ± 0.04** |
| 100 | 95 ± 5.9 | 0.42 ± 0.03 |
| 1000 | 88 ± 7.1 | 0.35 ± 0.03 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SD.
Table 2: Effect of this compound on Gene Expression in Fatty Acid-Treated Hepatocytes
| Gene | This compound Conc. (nM) | Fold Change vs. Vehicle |
| Lipogenesis | ||
| SREBP1c | 100 | 0.72 ± 0.08 |
| FASN | 100 | 0.65 ± 0.07 |
| Inflammation | ||
| IL-6 | 100 | 0.58 ± 0.06 |
| TNFα | 100 | 0.61 ± 0.05 |
| Fibrosis | ||
| COL1A1 | 100 | 0.79 ± 0.09* |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as mean ± SD.
Conclusion
This document provides a comprehensive set of protocols for the in vitro characterization of this compound in primary hepatocytes. By following these methodologies, researchers can effectively assess the inhibitor's potency, safety, and mechanism of action, providing crucial data for its preclinical development as a potential therapeutic for NAFLD and other chronic liver diseases.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hsd17B13-IN-7 stability issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Hsd17B13-IN-7 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme. HSD17B13 is a lipid droplet-associated protein primarily expressed in the liver that plays a role in hepatic lipid metabolism.[1] It is involved in the metabolism of steroids, pro-inflammatory lipid mediators, and retinol.[2] By inhibiting HSD17B13, this compound can be used to study the role of this enzyme in various cellular processes, particularly those related to non-alcoholic fatty liver disease (NAFLD).[2][3]
Q2: What are the recommended storage conditions for this compound stock solutions?
Q3: How should I prepare my working solutions of this compound for cell culture experiments?
Working solutions should be prepared by diluting the stock solution in your desired cell culture medium to the final experimental concentration immediately before use. It is important to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low enough to not affect cell viability (typically ≤ 0.1-0.5%). Always include a vehicle control (cell culture medium with the same concentration of solvent) in your experiments.
Q4: What is the known signaling pathway of HSD17B13?
HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[3] Once expressed, HSD17B13 localizes to the endoplasmic reticulum and then translocates to lipid droplets.[3] The wild-type enzyme catalyzes the conversion of retinol to retinaldehyde.[3] In the context of liver inflammation, HSD17B13 promotes the biosynthesis of platelet-activating factor (PAF), which in turn activates the PAFR/STAT3 signaling pathway, leading to increased fibrinogen expression and leukocyte adhesion.[5]
Troubleshooting Guide
Issues with the stability of this compound in cell culture media can manifest as a lack of expected biological effect or inconsistent results. Here are some potential issues and troubleshooting steps:
| Issue | Potential Cause | Troubleshooting Steps |
| No observable effect of this compound | Compound Instability: The inhibitor may be degrading in the cell culture medium at 37°C. | 1. Perform a stability test: Determine the half-life of this compound in your specific cell culture medium (see Experimental Protocols section).2. Reduce incubation time: If the compound is found to be unstable, shorten the treatment duration.3. Replenish the compound: For longer experiments, consider replacing the medium with freshly prepared this compound at regular intervals. |
| Incorrect Concentration: The concentration of the inhibitor may be too low to elicit a response. | 1. Perform a dose-response curve: Test a range of concentrations to determine the optimal effective concentration for your cell type and experimental conditions.2. Verify stock solution concentration: Ensure the stock solution was prepared correctly. | |
| Cellular Efflux: The compound may be actively transported out of the cells. | Research if the cell line you are using expresses high levels of efflux pumps (e.g., P-glycoprotein). If so, consider using an efflux pump inhibitor in your experiment as a control. | |
| Inconsistent results between experiments | Variability in compound handling: Inconsistent thawing, storage, or dilution of the inhibitor. | 1. Standardize your protocol: Ensure consistent procedures for preparing and using this compound for every experiment.2. Use freshly prepared working solutions: Avoid storing diluted solutions of the inhibitor. |
| Precipitation of the compound: The inhibitor may not be fully soluble in the cell culture medium at the working concentration. | 1. Visually inspect the medium: Check for any precipitate after adding the inhibitor.2. Increase solvent concentration (with caution): If solubility is an issue, a slightly higher but still non-toxic solvent concentration might be necessary. Always validate with a vehicle control.3. Consult the manufacturer's datasheet: Check the solubility information provided by the supplier. | |
| Cell toxicity observed | Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Reduce solvent concentration: Ensure the final solvent concentration is within the recommended non-toxic range for your cell line.2. Run a vehicle control: Always include a control with the highest concentration of solvent used to assess its effect on cell viability. |
| Off-target effects of the inhibitor: At high concentrations, the inhibitor may have off-target effects leading to toxicity. | Perform a dose-response experiment to identify a concentration that is effective without causing significant cell death. |
Experimental Protocols
Protocol 1: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to assess the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution
-
Your specific cell culture medium (with serum and other supplements)
-
96-well plates
-
Cells that show a measurable response to this compound
-
Reagents for your specific biological readout (e.g., cell viability assay, enzyme activity assay)
Procedure:
-
Prepare a working solution of this compound in your cell culture medium at the desired final concentration.
-
Incubate the this compound-containing medium at 37°C in a cell culture incubator for different time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
At each time point, collect an aliquot of the pre-incubated medium.
-
Seed your target cells in a 96-well plate at a suitable density.
-
Treat the cells with the pre-incubated this compound medium from each time point. Include a positive control (freshly prepared this compound) and a negative control (vehicle).
-
Incubate the cells for the desired experimental duration.
-
Perform your biological assay to measure the effect of the inhibitor.
-
Plot the biological response as a function of the pre-incubation time. A decrease in the response over time indicates degradation of the compound.
Visualizations
Below are diagrams illustrating key pathways and workflows related to Hsd17B13 and its inhibitor, this compound.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: Experimental workflow to determine compound stability.
References
- 1. uniprot.org [uniprot.org]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Off-Target Effects of Hsd17B13 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors, exemplified here as Hsd17B13-IN-7. The information provided is based on the known biology of Hsd17B13 and general principles of small molecule inhibitor development, as specific data for "this compound" is not publicly available.
Frequently Asked Questions (FAQs)
Q1: We are observing a cellular phenotype that is inconsistent with Hsd17B13 inhibition. Could this be due to off-target effects?
A1: Yes, unexpected cellular phenotypes are a common indicator of off-target effects for any small molecule inhibitor. While Hsd17B13 is primarily a hepatic enzyme involved in lipid metabolism, your inhibitor might be interacting with other proteins, leading to unforeseen biological consequences. We recommend a systematic approach to de-risk this possibility, starting with target engagement and selectivity profiling assays.
Q2: What are the most likely off-targets for a novel Hsd17B13 inhibitor?
A2: The most probable off-targets are other members of the hydroxysteroid 17-beta dehydrogenase (HSD17B) family due to structural and functional similarities. HSD17B11 is a particularly important candidate to consider as it is the closest phylogenetic relative to HSD17B13. Depending on the inhibitor's scaffold, other unrelated enzymes, such as kinases, could also be potential off-targets.
Q3: How can we confirm that this compound is engaging Hsd17B13 in our cellular model?
A3: A Cellular Thermal Shift Assay (CETSA) is a robust method to confirm target engagement in a cellular context. This assay measures the thermal stabilization of Hsd17B13 upon inhibitor binding. A significant thermal shift indicates direct interaction between the inhibitor and the target protein.
Q4: Our inhibitor shows activity in a biochemical assay but is less potent or inactive in a cell-based assay. What could be the reason?
A4: Discrepancies between biochemical and cellular assay potencies can arise from several factors, including poor cell permeability, active efflux from the cell, or rapid metabolism of the compound. It is also possible that the cellular environment influences the inhibitor's binding to Hsd17B13. We recommend performing permeability and metabolic stability assays to investigate these possibilities.
Q5: We have identified a potential off-target. How can we validate this finding and understand its functional consequence?
A5: Validation of a potential off-target can be achieved through several methods. First, you can perform a direct binding assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), with the purified off-target protein. Functionally, you can use siRNA or CRISPR/Cas9 to knock down the expression of the putative off-target and assess if this phenocopies or alters the effect of your inhibitor.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability or Cytotoxicity
Symptom: Treatment with this compound leads to a significant decrease in cell viability in a cell line that is not expected to be sensitive to Hsd17B13 inhibition.
Possible Cause: The inhibitor may have off-target effects on essential cellular pathways, such as those regulated by kinases.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocols:
-
Kinome Scanning: Utilize a commercial service (e.g., KINOMEscan™) to profile the inhibitor against a large panel of kinases. This will provide a quantitative measure of the inhibitor's binding affinity to a wide range of kinases.
-
Cellular Thermal Shift Assay (CETSA) for Off-Target Validation:
-
Culture cells expressing the putative kinase off-target.
-
Treat cells with this compound or vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate soluble and aggregated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific to the kinase off-target.
-
A shift in the melting curve in the presence of the inhibitor confirms target engagement.
-
Issue 2: Inconsistent Phenotypic Effects Compared to Hsd17B13 Genetic Knockdown
Symptom: The cellular phenotype observed with this compound treatment does not match the phenotype of Hsd17B13 knockdown (e.g., using siRNA or CRISPR).
Possible Cause: The inhibitor may be interacting with other members of the HSD17B family, leading to a mixed phenotype.
Troubleshooting Workflow:
Caption: Workflow for addressing phenotypic discrepancies.
Experimental Protocols:
-
HSD17B Family Selectivity Profiling:
-
Obtain recombinant proteins for key HSD17B isoforms (e.g., HSD17B11, HSD17B4, HSD17B8).
-
Perform in vitro enzyme inhibition assays using a suitable substrate (e.g., estradiol or retinol).
-
Determine the IC50 values of this compound against each isoform to quantify its selectivity.
-
-
Proteomic Profiling for Off-Target Identification:
-
Treat cells with a biotinylated or clickable version of this compound.
-
Lyse the cells and perform a pull-down of the inhibitor-bound proteins using streptavidin beads or click chemistry.
-
Identify the bound proteins by mass spectrometry.
-
Compare the list of pulled-down proteins between the active inhibitor and a negative control compound to identify specific binders.
-
Data Summary
While specific quantitative data for this compound is unavailable, the following table illustrates how to present selectivity data for a hypothetical Hsd17B13 inhibitor.
| Target | IC50 (nM) | Selectivity vs. Hsd17B13 |
| Hsd17B13 | 10 | - |
| Hsd17B11 | 500 | 50-fold |
| Hsd17B4 | >10,000 | >1000-fold |
| Hsd17B8 | 2,500 | 250-fold |
| Kinase X | 800 | 80-fold |
| Kinase Y | >10,000 | >1000-fold |
Signaling Pathways
Potential Off-Target Signaling Pathway via HSD17B11:
Hsd17B11 is also involved in steroid metabolism. Off-target inhibition of HSD17B11 could perturb androgen and estrogen signaling, leading to unexpected endocrine-related phenotypes.
Caption: On-target vs. potential off-target signaling pathways.
Technical Support Center: Improving the In Vivo Efficacy of Hsd17B13-IN-7
Welcome to the technical support center for Hsd17B13-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with this novel inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate your research.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Hsd17B13 is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4] Its enzymatic activity is thought to involve the metabolism of steroids, bioactive lipids, and retinol.[5][6] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, suggesting that inhibiting its activity is a promising therapeutic strategy.[3][5][7] this compound is designed to block the enzymatic function of Hsd17B13, thereby aiming to mitigate the progression of liver disease.
Q2: I am observing poor or inconsistent efficacy of this compound in my in vivo model. What are the potential reasons?
Several factors can contribute to suboptimal in vivo efficacy. These can be broadly categorized as issues with the compound's formulation and delivery, challenges related to the animal model, or problems with the experimental design and readout. Common issues include:
-
Poor solubility and bioavailability: this compound, like many small molecule inhibitors, may have low aqueous solubility, leading to poor absorption and low exposure at the target site (the liver).
-
Suboptimal dosing regimen: The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor in the liver.
-
Variability in the animal model: The severity and progression of NAFLD/NASH can be variable between individual animals, impacting the perceived efficacy of the treatment.
-
Inadequate target engagement: The concentration of this compound reaching the Hsd17B13 enzyme in the liver may be insufficient to achieve the desired level of inhibition.
-
Issues with endpoint analysis: The chosen biomarkers or histological scoring methods may not be sensitive enough to detect the therapeutic effects.
Q3: What are the recommended starting points for formulation and administration of this compound?
Due to the likely lipophilic nature of this compound, a formulation designed to enhance solubility and absorption is recommended. While specific data for this compound is not publicly available, for a similar Hsd17B13 inhibitor, BI-3231, formulations using a mixture of solvents have been reported. A common starting point for oral gavage of poorly soluble compounds in mice is a vehicle containing DMSO, PEG300, Tween-80, and saline.[8] For intraperitoneal injections, the compound can often be dissolved in a vehicle such as corn oil. It is crucial to perform a small pilot study to assess the solubility and stability of this compound in your chosen vehicle and to observe the animals for any adverse reactions.
Q4: How can I assess whether this compound is reaching the liver and engaging with its target?
Assessing target engagement in the liver is critical. This can be approached through:
-
Pharmacokinetic (PK) analysis: Measure the concentration of this compound in plasma and, more importantly, in liver tissue at different time points after administration. This will help determine if the compound is reaching the target organ at sufficient concentrations.
-
Pharmacodynamic (PD) biomarker analysis: Measure the levels of biomarkers that are downstream of Hsd17B13 activity. Knockdown of Hsd17B13 has been shown to decrease serum Alanine Aminotransferase (ALT) and Fibroblast Growth Factor 21 (FGF21) levels in a mouse model of diet-induced liver steatosis.[9][10]
-
Direct target occupancy assays: More advanced techniques, such as those using kinetically tuned activity-based probes, can be employed to directly measure the percentage of Hsd17B13 enzyme that is bound by the inhibitor in liver lysates.[11][12]
II. Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during in vivo studies with this compound.
Problem 1: High Variability in Efficacy Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | Ensure the formulation is homogenous and the compound is fully dissolved or uniformly suspended before each administration. Prepare fresh formulations regularly. |
| Animal Model Variability | Increase the number of animals per group to improve statistical power. Ensure that animals are age and weight-matched at the start of the study. Monitor food and water intake, as variations can affect disease progression. |
| Inconsistent Dosing Technique | Ensure all personnel are thoroughly trained in the chosen administration route (e.g., oral gavage, intraperitoneal injection) to minimize variability in the delivered dose. |
| Circadian Rhythm Effects | Administer the compound at the same time each day to minimize the influence of circadian variations in drug metabolism and target activity. |
Problem 2: Lack of Significant Therapeutic Effect
| Potential Cause | Troubleshooting Step |
| Poor Compound Exposure | Conduct a pilot PK study to determine the concentration of this compound in the liver. If exposure is low, consider optimizing the formulation (see Section IV) or increasing the dose. |
| Insufficient Target Engagement | Measure downstream biomarkers of Hsd17B13 activity (e.g., serum ALT, FGF21) to assess if the inhibitor is having a biological effect.[9][10] If not, the dose may be too low. |
| Inappropriate Animal Model | Ensure the chosen NAFLD/NASH model is appropriate and that the disease pathology has developed sufficiently before starting treatment. Some models may be more responsive to therapeutic intervention than others. |
| Timing of Intervention | Consider initiating treatment at an earlier stage of the disease. It may be more effective at preventing disease progression than reversing established pathology. |
| Endpoint Sensitivity | Use quantitative and validated methods for assessing endpoints. For histology, employ a standardized scoring system for steatosis, inflammation, and fibrosis.[13][14] |
III. Data Presentation: Physicochemical Properties of a Representative Hsd17B13 Inhibitor
While specific data for this compound is not publicly available, the following table summarizes the properties of a similar, well-characterized Hsd17B13 inhibitor, BI-3231, which can serve as a useful reference.[7]
| Property | Value (for BI-3231) | Implication for In Vivo Studies |
| cLogP | 1.3 | Indicates a good balance between lipophilicity and polarity, suggesting reasonable membrane permeability. |
| Topological Polar Surface Area (TPSA) | 90 Ų | Suggests good potential for oral absorption. |
| Aqueous Solubility | Good | Favorable for formulation, though may still require enabling technologies for high doses. |
| Caco-2 Permeability | High | Suggests good intestinal absorption. |
| Metabolic Stability (Liver Microsomes) | High | Indicates that the compound is not rapidly degraded by liver enzymes, which is favorable for maintaining therapeutic concentrations. |
IV. Experimental Protocols
A. Formulation Preparation for a Poorly Soluble Inhibitor (Oral Gavage)
This protocol provides a starting point for formulating a lipophilic compound like this compound for oral administration in mice.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. The volume of DMSO should be kept to a minimum, typically 5-10% of the final volume.
-
Add PEG300 (e.g., 40% of the final volume) and vortex thoroughly.
-
Add Tween-80 (e.g., 5% of the final volume) and vortex thoroughly.
-
Slowly add sterile saline to reach the final desired concentration, vortexing between additions to ensure the solution remains clear.
-
If any precipitation occurs, gentle warming or sonication may be used to aid dissolution.
-
Prepare the formulation fresh daily and inspect for any precipitation before administration.
Example Formulation: For a 10 mg/mL solution, a common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8]
B. Induction of NAFLD/NASH in C57BL/6J Mice
This protocol describes a common method for inducing NAFLD and its progression to NASH in mice using a high-fat diet.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-fat diet (HFD), typically 60% kcal from fat
-
Standard chow diet (control group)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week upon arrival.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and an experimental group receiving an HFD.
-
Provide the respective diets and water ad libitum for a period of 12-16 weeks to induce steatosis and features of NASH.
-
Monitor body weight and food intake weekly.
-
At the end of the dietary intervention, a subset of animals can be sacrificed to confirm the development of NAFLD/NASH through histological analysis of the liver and measurement of serum biomarkers (e.g., ALT, AST).
C. Assessment of In Vivo Efficacy
1. Administration of this compound:
-
Oral Gavage: Following a standardized protocol for oral gavage in mice, administer the prepared formulation of this compound or vehicle control.[15][16][17] The volume is typically 5-10 mL/kg body weight.
-
Intraperitoneal (IP) Injection: Following a standardized protocol for IP injection in mice, administer the inhibitor or vehicle.[18][19][20][21][22] The injection site should be in the lower right quadrant of the abdomen to avoid the cecum.
2. Biomarker Analysis:
-
Collect blood samples via tail vein or cardiac puncture at the end of the study.
-
Separate serum and store at -80°C until analysis.
-
Measure serum levels of ALT, AST, triglycerides, and cholesterol using commercially available assay kits.
-
Consider measuring other relevant biomarkers such as FGF21.[9][10]
3. Histological Analysis of Liver Tissue:
-
At the end of the experiment, euthanize the mice and carefully dissect the liver.
-
Fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Embed the fixed tissue in paraffin and cut 5 µm sections.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.[13][23]
-
Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition as a measure of fibrosis.
-
Use a semi-quantitative scoring system (e.g., NAFLD Activity Score - NAS) to evaluate the severity of liver pathology.[14]
V. Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Hsd17B13 and the point of intervention for this compound.
Caption: General experimental workflow for assessing the in vivo efficacy of this compound.
Caption: A logical troubleshooting workflow for addressing poor in vivo efficacy of this compound.
References
- 1. escholarship.org [escholarship.org]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Confirming Target Engagement for Reversible Inhibitors In Vivo by Kinetically Tuned Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Histological Analysis of Hepatic Steatosis, Inflammation, and Fibrosis in Ascorbic Acid-Treated Ovariectomized Mice [bslonline.org]
- 14. researchgate.net [researchgate.net]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. ouv.vt.edu [ouv.vt.edu]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 20. Intraperitoneal Injection in an Adult Mouse [protocols.io]
- 21. animalcare.ubc.ca [animalcare.ubc.ca]
- 22. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Overcoming Hsd17B13-IN-7 resistance in cell lines
Welcome to the technical support center for Hsd17B13-IN-7. This resource provides troubleshooting guides and frequently asked questions to help researchers overcome potential resistance to this compound in cell lines. While specific resistance mechanisms to this compound are still under investigation, this guide is based on established principles of drug resistance observed with other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of the 17-beta-hydroxysteroid dehydrogenase 13 (Hsd17B13) enzyme. Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3][4] It is believed to play a role in hepatic lipid metabolism.[5] By inhibiting Hsd17B13, this compound aims to replicate the protective effects observed with loss-of-function genetic variants of HSD17B13, which are associated with a reduced risk of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD).[2][3][6]
Q2: My cell line is showing reduced sensitivity to this compound over time. What are the potential causes?
A2: Reduced sensitivity, or acquired resistance, to a targeted inhibitor like this compound can arise from several factors. These may include, but are not limited to:
-
Target alteration: Mutations in the HSD17B13 gene that prevent inhibitor binding.
-
Target overexpression: Increased expression of the Hsd17B13 protein, requiring higher concentrations of the inhibitor for the same effect.
-
Drug efflux: Increased activity of membrane pumps that actively remove the inhibitor from the cell.
-
Bypass pathway activation: Activation of alternative signaling pathways that compensate for the inhibition of Hsd17B13.
-
Metabolic rewiring: Changes in cellular metabolism that reduce the reliance on the Hsd17B13 pathway.
Q3: What are the recommended initial steps to investigate this compound resistance?
A3: A step-wise approach is recommended. First, confirm the resistance by performing a dose-response curve with your resistant cell line and comparing it to the parental, sensitive cell line. Once resistance is confirmed, you can proceed to investigate the potential mechanisms as outlined in the troubleshooting guide below. This typically involves assessing target expression levels and sequencing the HSD17B13 gene.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a structured approach to identifying and addressing potential mechanisms of resistance to this compound.
Initial Assessment of Resistance
The first step is to quantify the level of resistance.
| Parameter | Parental (Sensitive) Cell Line | Resistant Cell Line |
| IC50 of this compound | Expected IC50 (e.g., 1 µM) | Determined IC50 |
| Maximum Inhibition | >90% | <90% or requires significantly higher concentration |
Investigating Potential Resistance Mechanisms
Based on the initial assessment, proceed with the following investigations.
| Potential Mechanism | Experimental Approach | Expected Outcome in Resistant Cells | Potential Solution |
| Target Alteration | Sanger or Next-Generation Sequencing of the HSD17B13 gene. | Identification of mutations in the coding sequence of HSD17B13. | Consider using a different Hsd17B13 inhibitor with a distinct binding mode. |
| Target Overexpression | Western Blot or qRT-PCR for Hsd17B13 expression. | Increased Hsd17B13 protein or mRNA levels compared to parental cells. | Combine this compound with an agent that downregulates Hsd17B13 expression (e.g., siRNA). |
| Drug Efflux | Use of broad-spectrum efflux pump inhibitors (e.g., verapamil, cyclosporin A) in combination with this compound. | Restoration of sensitivity to this compound in the presence of an efflux pump inhibitor. | Use this compound in combination with a specific efflux pump inhibitor. |
| Bypass Pathway Activation | Phospho-proteomic screening or targeted analysis of known compensatory pathways. | Increased activation of specific signaling pathways in resistant cells upon treatment. | Combine this compound with an inhibitor of the identified bypass pathway. |
Signaling Pathways and Experimental Workflows
Hypothesized Hsd17B13 Signaling and Resistance
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HSD17B13 - Wikipedia [en.wikipedia.org]
- 5. origene.com [origene.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistencies in Hsd17B13-IN-7 experimental results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address common challenges and inconsistencies encountered in studies involving hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13).
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and where is it primarily expressed?
A1: Hsd17B13, or 17β-hydroxysteroid dehydrogenase 13, is a protein primarily found in the liver.[1][2][3] It is specifically localized to the surface of lipid droplets within hepatocytes, the main cell type in the liver.[1][2][4][5] While the liver shows the most abundant expression, low levels have also been detected in other tissues such as the ovary, bone marrow, kidney, brain, lung, skeletal muscle, bladder, and testis.[1]
Q2: What is the proposed function of Hsd17B13 in the liver?
A2: Hsd17B13 is believed to play a role in lipid metabolism.[2][6] It is associated with the regulation of lipid droplet biogenesis and growth.[1][2] Some studies have shown that Hsd17B13 possesses retinol dehydrogenase (RDH) activity, converting retinol to retinaldehyde, which may influence retinoic acid signaling.[2][4] Its expression is induced in patients with non-alcoholic fatty liver disease (NAFLD).[1][2]
Q3: What is the significance of the HSD17B13 rs72613567 genetic variant in humans?
A3: The rs72613567:TA splice variant is a loss-of-function mutation in the HSD17B13 gene.[1][2] Human genetic studies have consistently shown that this variant is associated with a reduced risk of developing chronic liver diseases, including NAFLD, alcoholic liver disease, and hepatocellular carcinoma.[2][7][8][9] This protective effect has made HSD17B13 a promising therapeutic target.[2]
Troubleshooting Experimental Inconsistencies
Issue 1: Discrepancies between Human Genetic Data and Mouse Knockout Models
Q: Human studies show that loss-of-function of HSD17B13 is protective against liver disease, but my Hsd17b13 knockout mice either show no phenotype or a worsening of steatosis. Why is this happening?
A: This is a widely recognized inconsistency in Hsd17B13 research.[2][10] Several factors could contribute to these conflicting results:
-
Species-Specific Differences: The enzymatic function and substrate specificity of mouse Hsd17b13 may differ from the human protein. For instance, one study found that mouse Hsd17b13 did not demonstrate the same retinol dehydrogenase activity as the human ortholog.[11]
-
Genetic Background of Mice: The genetic background of the mouse strain can significantly influence metabolic phenotypes. The hybrid genetic background (e.g., C57Bl/6N and SV129) of some knockout models could play a role.[10]
-
Compensatory Mechanisms: The complete knockout of a gene from birth may trigger compensatory mechanisms in mice that are not present in humans with a partial loss-of-function variant.
-
Dietary Models: The type of diet used to induce liver disease (e.g., high-fat diet, Western diet) can lead to different pathological mechanisms and outcomes.[11]
Troubleshooting Workflow for Knockout Model Discrepancies
Caption: Workflow for troubleshooting inconsistencies in Hsd17b13 knockout mouse models.
Issue 2: Variable HSD17B13 Expression in Cell Culture
Q: I am seeing inconsistent HSD17B13 expression in my hepatocyte cell lines (e.g., HepG2, Huh7). What could be the cause?
A: HSD17B13 expression can be influenced by several factors in vitro:
-
Cell Confluency and Passage Number: As cells become more confluent or are passaged multiple times, their gene expression profiles can change.
-
Lipid Loading: Since HSD17B13 is a lipid droplet-associated protein, its expression can be induced by treating cells with fatty acids (e.g., oleate, palmitate) to mimic steatotic conditions.
-
Basal Expression Levels: Different hepatocyte cell lines have varying basal levels of HSD17B13 expression. It's crucial to establish a baseline for your chosen cell model.
Data Summary Tables
Table 1: Hsd17B13 mRNA Expression in Mouse Tissues
| Tissue | Relative Expression Level |
| Liver | Highest |
| Uterus | High |
| Pituitary Gland | Moderate |
| Pancreas | Moderate |
| Adrenal Glands | Moderate |
| Data adapted from qRT-PCR analysis in wild-type mice.[6][10] |
Table 2: Summary of Conflicting Outcomes in Hsd17b13 Mouse Models
| Study Outcome | Mouse Model Details | Diet | Reference |
| Increased Steatosis and Inflammation | Constitutive knockout (exons 1-2 deleted) | Standard Chow | [6] |
| No Protection from Steatosis/Fibrosis | Whole-body knockout | High-Fat Diet, Western Diet | [11] |
| Improved Steatosis and Liver Health | Liver-specific shRNA knockdown | High-Fat Diet | [12] |
Key Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) for HSD17B13 in Liver Tissue
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) at 95°C for 30 minutes.[7]
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.[7]
-
Block non-specific binding sites with a suitable blocking serum.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against HSD17B13 (e.g., rabbit polyclonal) overnight at 4°C.[7]
-
-
Secondary Antibody and Detection:
-
Wash and incubate with an HRP-conjugated secondary antibody.[7]
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
-
Analysis:
-
Assess the localization and intensity of HSD17B13 staining, which is expected on the envelope of lipid droplets in hepatocytes.[2]
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Hsd17b13 Expression
-
RNA Extraction:
-
Extract total RNA from liver tissue or cultured cells using a suitable RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Data Analysis:
-
Calculate the relative expression of Hsd17b13 using the ΔΔCt method.
-
Signaling Pathway and Logic Diagrams
Proposed HSD17B13 Regulatory Pathway
Caption: Proposed regulation and function of HSD17B13 in hepatocytes.[1][2][4]
Logic Diagram of Experimental Inconsistencies
Caption: Contradictory findings between human genetic studies and mouse knockout models.
References
- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 17-Beta-Hydroxysteroid Dehydrogenase 13 Loss of Function Does Not Confer Protection to Nonalcoholic Fatty Liver Disease in Indian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphorylation of 17β-hydroxysteroid dehydrogenase 13 at serine 33 attenuates nonalcoholic fatty liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]
- 10. researchgate.net [researchgate.net]
- 11. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
How to minimize Hsd17B13-IN-7 toxicity in cellular models
Disclaimer: Information on a specific molecule designated "Hsd17B13-IN-7" is not publicly available. This guide provides troubleshooting strategies for a hypothetical small molecule inhibitor of HSD17B13, based on general principles of cell culture and inhibitor use.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for HSD17B13 and its inhibitors?
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein primarily expressed in the liver.[1][2][3] It is believed to play a role in lipid metabolism.[4] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and alcoholic liver disease. Therefore, inhibiting HSD17B13 is a potential therapeutic strategy for these conditions. This compound, as a hypothetical inhibitor, would be expected to block the enzymatic activity of the HSD17B13 protein.
Q2: I am observing significant cell death even at low concentrations of this compound. What are the possible causes?
Several factors could contribute to unexpected cytotoxicity:
-
Off-target effects: The inhibitor may be interacting with other cellular targets essential for cell survival.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to your specific cell line at the final concentration used.
-
Cell line sensitivity: Different cell lines can have varying sensitivities to small molecule inhibitors.
-
Incorrect dosage: Errors in calculating the final concentration can lead to unintended high doses.
-
Compound instability: The compound may degrade into toxic byproducts under your experimental conditions.
Q3: How can I determine if the observed toxicity is specific to HSD17B13 inhibition or an off-target effect?
To differentiate between on-target and off-target toxicity, consider the following experiments:
-
Use of control cell lines: Test the inhibitor on cell lines that do not express HSD17B13. If toxicity is still observed, it is likely an off-target effect.
-
Rescue experiments: If the downstream effects of HSD17B13 inhibition are known, attempt to rescue the cells by adding back the depleted metabolite or inhibiting a downstream toxic pathway.
-
Structural analogs: Test the effects of a structurally similar but inactive analog of this compound. If the analog does not cause toxicity, the effects of the active compound are more likely to be on-target.
Troubleshooting Guides
Guide 1: High Cellular Toxicity Observed
Problem: My cells are dying after treatment with this compound.
| Possible Cause | Troubleshooting Steps |
| Inhibitor concentration is too high | 1. Perform a dose-response experiment to determine the IC50 and optimal working concentration. 2. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM). 3. Use a cell viability assay (e.g., MTT or CellTiter-Glo) to assess toxicity. |
| Incubation time is too long | 1. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) at a fixed, non-toxic concentration. 2. Assess cell viability at each time point to determine the optimal treatment duration. |
| Solvent (e.g., DMSO) toxicity | 1. Ensure the final solvent concentration is consistent across all wells, including vehicle controls. 2. Typically, keep the final DMSO concentration below 0.5%. 3. Test the toxicity of the solvent alone at the concentrations used in your experiment. |
| Cell line is overly sensitive | 1. Consider using a less sensitive cell line. 2. If you must use the current cell line, try reducing both the concentration and incubation time. 3. Ensure your cell line is healthy and not at a high passage number. |
Hypothetical Dose-Response Data for this compound
| Cell Line | HSD17B13 Expression | IC50 (µM) after 24h |
| HepG2 | High | 15.2 |
| Huh7 | Moderate | 25.8 |
| HEK293 | None | > 100 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound on a cellular model.
Materials:
-
Cells of interest (e.g., HepG2)
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor or vehicle control.
-
Incubate the plate for the desired duration (e.g., 24 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: Proposed role of HSD17B13 in retinol metabolism within a hepatocyte.
Caption: A logical workflow for troubleshooting high cellular toxicity of a small molecule inhibitor.
Caption: An experimental workflow for the characterization and optimization of this compound usage.
References
Validation & Comparative
A Comparative Guide to HSD17B13 Inhibitors: Hsd17B13-IN-7 and Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Hsd17B13-IN-7 and other notable inhibitors of the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme, a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other liver disorders.
This document summarizes key performance data, details experimental methodologies for pivotal assays, and presents visual representations of relevant biological pathways and experimental workflows to aid in the selection of appropriate research tools.
Introduction to HSD17B13 Inhibition
HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic steatohepatitis (NASH), cirrhosis, and hepatocellular carcinoma.[3][4] This has spurred the development of small molecule inhibitors to mimic this protective effect and offer a potential therapeutic strategy for these conditions. This guide focuses on a comparative analysis of this compound against other well-characterized inhibitors.
Performance Data of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected HSD17B13 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound | Target | Substrate | IC50 | Reference |
| This compound | HSD17B13 | β-estradiol | 0.18 µM | [5] |
| HSD17B13 | Leukotriene B4 | 0.25 µM | [5] | |
| BI-3231 | human HSD17B13 | Not Specified | 1 nM | [6] |
| mouse HSD17B13 | Not Specified | 13 nM | [6] | |
| Compound 32 | HSD17B13 | Not Specified | 2.5 nM | |
| HSD17B13-IN-73 | HSD17B13 | estradiol | < 0.1 µM | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize HSD17B13 inhibitors.
In Vitro HSD17B13 Enzymatic Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HSD17B13.
Principle: The assay measures the conversion of a substrate (e.g., β-estradiol or Leukotriene B4) to its product by purified HSD17B13 enzyme. The inhibition is determined by quantifying the reduction in product formation in the presence of the test compound.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Leukotriene B4
-
Cofactor: NAD+
-
Assay buffer (e.g., 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20)
-
Test compounds (e.g., this compound)
-
Detection method: RapidFire mass spectrometry or a coupled-enzyme luminescence assay (e.g., NAD-Glo™) to detect NADH production.[8]
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the assay buffer, NAD+, and the test compound.
-
Initiate the reaction by adding the HSD17B13 enzyme and the substrate.
-
Incubate the reaction mixture at a controlled temperature for a specific period.
-
Stop the reaction.
-
Quantify the product formation or NADH production using a suitable detection method.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular HSD17B13 Assay
This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context.
Principle: Cells overexpressing HSD17B13 are treated with a substrate, and the formation of the product is measured. The inhibitory effect of a compound is determined by the reduction in product formation.
Materials:
-
Cell line stably expressing human or mouse HSD17B13 (e.g., HEK293 cells).[9]
-
Cell culture medium and reagents.
-
Substrate: Estradiol.[9]
-
Test compounds.
-
Lysis buffer.
-
Detection method: RapidFire mass spectrometry to quantify the product (estrone).[9]
Procedure:
-
Seed the HSD17B13-expressing cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a predetermined incubation period.
-
Add the substrate (estradiol) to the cell culture medium and incubate for a specific duration.
-
Lyse the cells to release the intracellular contents.
-
Analyze the cell lysate using RapidFire mass spectrometry to quantify the amount of estrone produced.
-
Calculate the percent inhibition and determine the cellular IC50 value.
In Vivo Efficacy Studies in Mouse Models of Liver Disease
Animal models are essential for evaluating the therapeutic potential of HSD17B13 inhibitors.
Principle: A disease model that recapitulates aspects of human liver disease (e.g., NAFLD, liver fibrosis) is used to assess the in vivo efficacy of the test compound.
Common Mouse Models:
-
Concanavalin A (ConA)-induced liver injury model: An acute model of immune-mediated hepatitis.[5]
-
Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) model: A diet-induced model of NASH and fibrosis.[7][9]
General Procedure:
-
Induce liver disease in mice using the chosen model.
-
Administer the test compound (e.g., via oral gavage) at various doses and for a specific duration.[5]
-
Monitor animal health and body weight throughout the study.
-
At the end of the treatment period, collect blood and liver tissue samples.
-
Analyze plasma for liver injury markers (e.g., ALT, AST).
-
Assess liver tissue for histopathological changes (e.g., steatosis, inflammation, fibrosis).
-
Measure gene and protein expression of relevant markers in the liver.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the HSD17B13 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: HSD17B13 signaling pathway in liver cells.
Caption: Experimental workflow for HSD17B13 inhibitor characterization.
Conclusion
The development of potent and selective HSD17B13 inhibitors represents a promising avenue for the treatment of chronic liver diseases. This compound demonstrates inhibitory activity in the sub-micromolar range. More potent inhibitors, such as BI-3231 and 'compound 32', have been identified with low nanomolar potency. The selection of an appropriate inhibitor for research purposes will depend on the specific experimental needs, including the required potency, selectivity, and suitability for in vitro versus in vivo studies. This guide provides a foundational comparison to aid in this decision-making process. Further head-to-head studies are warranted to fully delineate the comparative pharmacological profiles of these compounds.
References
- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease [insight.jci.org]
- 5. enanta.com [enanta.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. enanta.com [enanta.com]
- 9. enanta.com [enanta.com]
Cross-validation of Hsd17B13 Inhibitor Activity in Human and Mouse Liver Tissues
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the activity of Hsd17B13-IN-7 and other novel small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver conditions. The data presented herein facilitates the cross-validation of inhibitor potency between human and mouse models, a critical step in preclinical drug development.
Introduction to Hsd17B13
17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma, highlighting its potential as a therapeutic target. The development of potent and selective inhibitors of Hsd17B13 is therefore a key focus of research for new treatments for liver diseases.
Comparative Inhibitor Activity
This section details the in vitro potency of this compound and two other recently developed inhibitors, BI-3231 and "compound 32," against both human and mouse Hsd17B13.
Table 1: In Vitro Potency (IC50) of Hsd17B13 Inhibitors
| Inhibitor | Human HSD17B13 IC50 (nM) | Mouse HSD17B13 IC50 (nM) | Substrate Used | Reference |
| This compound | 180 | Data not available | β-estradiol | WO2020055928A1 |
| BI-3231 | 7 | 10 | Estradiol | J Med Chem. 2021;64(21):15836-15854 |
| Compound 32 | 2.5 | 4.1 | Not specified | J Med Chem. 2023;66(14):9655-9672 |
Note: A direct cross-validation of this compound activity in mouse liver tissues is not currently available in published literature. The data for BI-3231 and compound 32 demonstrate comparable potency against both human and mouse orthologs, suggesting that these compounds are suitable tools for preclinical studies in mouse models of liver disease.
In Vivo Efficacy in Mouse Models
While in vivo data for this compound is not publicly available, studies on BI-3231 and compound 32 in mouse models of metabolic dysfunction-associated steatohepatitis (MASH) have shown promising results.
Table 2: Summary of In Vivo Efficacy in MASH Mouse Models
| Inhibitor | Mouse Model | Key Findings | Reference |
| BI-3231 | Diet-induced obesity and NASH model | Reduced liver steatosis, inflammation, and fibrosis. | J Med Chem. 2021;64(21):15836-15854 |
| Compound 32 | Multiple mouse models of MASH | Demonstrated robust anti-MASH effects, regulating hepatic lipids via the SREBP-1c/FAS pathway. | J Med Chem. 2023;66(14):9655-9672 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of Hsd17B13 inhibitors.
HSD17B13 Enzymatic Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of Hsd17B13.
Workflow for HSD17B13 Enzymatic Assay
Caption: Workflow of a typical HSD17B13 enzymatic assay.
Protocol:
-
Reagents:
-
Recombinant human or mouse Hsd17B13 protein.
-
Substrate stock solution (e.g., β-estradiol in DMSO).
-
Cofactor solution (NAD+ in assay buffer).
-
Test inhibitor serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Detection reagent (e.g., NAD/NADH-Glo™ Assay).
-
-
Procedure:
-
Add assay buffer, recombinant Hsd17B13 protein, and the test inhibitor to a 384-well plate.
-
Initiate the reaction by adding the substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Mouse Model of MASH
Animal models are essential for evaluating the in vivo efficacy of Hsd17B13 inhibitors.
Workflow for a Diet-Induced Mouse Model of MASH
Caption: Workflow for a diet-induced mouse model of MASH.
Protocol:
-
Animals:
-
Male C57BL/6J mice, 8-10 weeks old.
-
-
Disease Induction:
-
Feed mice a high-fat, high-cholesterol, and high-fructose diet for 16-24 weeks to induce MASH.
-
-
Inhibitor Treatment:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the Hsd17B13 inhibitor or vehicle daily via a suitable route (e.g., oral gavage) for a specified duration (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Monitor body weight and food intake throughout the study.
-
At the end of the treatment period, collect blood via cardiac puncture for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels.
-
Harvest, weigh, and section the livers for histological analysis (e.g., H&E staining for steatosis and inflammation, Sirius Red staining for fibrosis).
-
Snap-freeze liver tissue for gene expression analysis of fibrotic and inflammatory markers (e.g., by qRT-PCR).
-
Signaling Pathway
Hsd17B13 is involved in hepatic lipid metabolism. Its inhibition is hypothesized to modulate pathways that contribute to the progression of NAFLD to NASH.
Simplified Hsd17B13 Signaling Pathway in NAFLD
Caption: Simplified pathway showing Hsd17B13's role in NAFLD.
Conclusion
The available data on small molecule inhibitors of Hsd17B13, particularly BI-3231 and compound 32, show promising and comparable activity against both human and mouse Hsd17B13, with demonstrated in vivo efficacy in mouse models of MASH. While this compound is a potent inhibitor of human Hsd17B13, the lack of publicly available data on its activity in mouse models currently limits a direct cross-validation. Further studies are warranted to fully characterize the cross-species activity of this compound to support its advancement as a potential therapeutic for chronic liver diseases.
Head-to-Head Comparison of HSD17B13 Inhibitors and Other Metabolic Disease Compounds
A Comparative Guide for Researchers and Drug Development Professionals
The landscape of therapeutic development for metabolic diseases, particularly non-alcoholic steatohepatitis (NASH), is rapidly evolving. A key emerging target is 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-specific enzyme implicated in the progression of liver disease. This guide provides a head-to-head comparison of the HSD17B13 inhibitor, BI-3231, with other prominent metabolic disease compounds in clinical development: Resmetirom, Obeticholic acid, Lanifibranor, and Semaglutide.
Executive Summary
Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis. This has spurred the development of HSD17B13 inhibitors as a promising therapeutic strategy. BI-3231 is a potent and selective small molecule inhibitor of HSD17B13. This guide contrasts its preclinical profile with leading clinical-stage compounds that employ different mechanisms of action, including a thyroid hormone receptor-β agonist (Resmetirom), a farnesoid X receptor agonist (Obeticholic acid), a pan-peroxisome proliferator-activated receptor agonist (Lanifibranor), and a glucagon-like peptide-1 receptor agonist (Semaglutide).
Data Presentation
Table 1: In Vitro and Preclinical Efficacy of BI-3231
| Parameter | BI-3231 | Reference |
| Target | HSD17B13 | [1] |
| Mechanism of Action | Inhibition of HSD17B13 enzymatic activity | [1] |
| Potency (IC50) | hHSD17B13: 1 nM, mHSD17B13: 13 nM | [2] |
| Cellular Activity | Decreased triglyceride accumulation in human and mouse hepatocytes under lipotoxic stress.[3] | [3] |
| Restored mitochondrial respiratory function in hepatocytes.[3] | [3] | |
| In Vivo Data | Not yet in clinical trials.[4] | [4] |
Table 2: Clinical Efficacy of Comparator Compounds in NASH
| Compound | Target/Mechanism of Action | Phase 3 Trial | NASH Resolution (Drug vs. Placebo) | Fibrosis Improvement (≥1 stage) (Drug vs. Placebo) | Reference |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) Agonist | MAESTRO-NASH | 25.9% (80mg) / 29.9% (100mg) vs. 9.7% | 24.2% (80mg) / 25.9% (100mg) vs. 14.2% | [5][6] |
| Obeticholic Acid | Farnesoid X Receptor (FXR) Agonist | REGENERATE | 6.5% (25mg) vs. 3.5% | 22.4% (25mg) vs. 9.6% | [7] |
| Lanifibranor | Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonist | NATIVE (Phase 2b) | 49% (1200mg) / 39% (800mg) vs. 22% | 48% (1200mg) / 34% (800mg) vs. 29% | [8] |
| Semaglutide | Glucagon-like Peptide-1 (GLP-1) Receptor Agonist | Phase 2 Trial | 59% (0.4mg) vs. 17% | Not statistically significant | [9][10] |
Table 3: Safety and Tolerability of Comparator Compounds
| Compound | Common Adverse Events | Reference |
| Resmetirom | Diarrhea, nausea | [6] |
| Obeticholic Acid | Pruritus, increased LDL cholesterol | [7][11] |
| Lanifibranor | Diarrhea, nausea, peripheral edema, weight gain | [8] |
| Semaglutide | Nausea, constipation, vomiting | [10] |
Experimental Protocols
HSD17B13 Inhibition Assay (for BI-3231)
The potency of BI-3231 was determined using an in vitro enzymatic assay with purified human HSD17B13 enzyme. The assay measures the conversion of a substrate, such as estradiol or leukotriene B4, in the presence of the cofactor NAD+. The inhibitory effect of BI-3231 is quantified by measuring the reduction in product formation, and the IC50 value is calculated.[12]
Palmitic Acid-Induced Lipotoxicity Assay
To assess the cellular activity of BI-3231, a lipotoxicity model was established in HepG2 cells or primary hepatocytes.
-
Cell Culture: HepG2 cells are cultured in a suitable medium.
-
Induction of Lipotoxicity: Cells are exposed to palmitic acid to induce lipid accumulation and cellular stress.
-
Treatment: Cells are co-incubated with BI-3231 at various concentrations.
-
Assessment of Lipid Accumulation: Intracellular lipid droplets are stained with dyes like Oil Red O or Nile Red and quantified.[13][14]
-
Cell Viability: Cell viability is assessed using methods like the MTT assay.[14]
Liver Biopsy Histological Analysis (for Comparator Clinical Trials)
The primary efficacy endpoints for the comparator compounds in NASH clinical trials were based on the histological evaluation of liver biopsies. The biopsies are typically scored by central pathologists according to the NASH Clinical Research Network (CRN) scoring system.[4][15][16]
-
NAFLD Activity Score (NAS): This is a composite score of steatosis (0-3), lobular inflammation (0-3), and hepatocyte ballooning (0-2), with a total score ranging from 0 to 8. A NAS of ≥5 is often correlated with a diagnosis of definite NASH.[15]
-
Fibrosis Staging: Fibrosis is staged on a scale from F0 (no fibrosis) to F4 (cirrhosis).
-
Primary Endpoints:
-
NASH Resolution: Defined as a NAS of 0-1 for inflammation and 0 for ballooning, with no worsening of fibrosis.
-
Fibrosis Improvement: A reduction of at least one stage in the fibrosis score with no worsening of NASH.
-
Mandatory Visualization
References
- 1. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Artificial intelligence scoring of liver biopsies in a phase II trial of semaglutide in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generalizability of the NASH CRN Histological Scoring System for Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A randomised, double-blind, placebo-controlled, multi-centre, dose-range, proof-of-concept, 24-week treatment study of lanifibranor in adult subjects with non-alcoholic steatohepatitis: Design of the NATIVE study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inventivapharma.com [inventivapharma.com]
- 7. pathai.com [pathai.com]
- 8. RELATIONSHIP OF NON-INVASIVE MEASURES WITH HISTOLOGICAL RESPONSE IN PATIENTS WITH NONALCOHOLIC STEATOHEPATITIS AND FIBROSIS: 52-WEEK DATA FROM THE PHASE 3 MAESTRO-NASH TRIAL | AASLD [aasld.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 11. Obeticholic Acid for the Treatment of Nonalcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Transplant Pathology Internet Services [tpis.upmc.com]
- 16. Design and validation of a histological scoring system for nonalcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Hsd17B13 Inhibitor Findings: A Comparative Guide to Preclinical Models
A comprehensive analysis of preclinical data on Hsd17B13 inhibitors reveals both promise and variability across different experimental models. This guide provides a comparative overview of key findings, detailed experimental protocols, and visual workflows to aid researchers in the design and interpretation of studies aimed at replicating and extending the therapeutic potential of Hsd17B13 inhibition for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.
Recent advancements in our understanding of the genetic basis of chronic liver disease have identified 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) as a promising therapeutic target.[1][2][3] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and cirrhosis.[1][4][5] This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect. While a specific inhibitor designated "Hsd17B13-IN-7" is not documented in publicly available literature, this guide synthesizes findings from preclinical studies of various Hsd17B13 inhibitors to provide a framework for comparing their efficacy across different models.
Comparative Efficacy of Hsd17B13 Inhibitors in Preclinical Models
The following table summarizes the quantitative data from preclinical studies of representative Hsd17B13 inhibitors in various mouse models of NASH and liver fibrosis. These models are designed to recapitulate key features of the human disease, including steatosis, inflammation, and fibrosis.
| Compound/Intervention | Preclinical Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| Compound A | Choline-deficient, L-amino acid-defined high-fat diet (CDAA-HFD) C57BL/6 Mice | Not specified | ↓ ALT, ↓ NAFLD Activity Score (NAS), ↓ Liver-to-body weight ratio, ↓ Plasma lipids, ↓ α-SMA mRNA | Improvement in liver injury, steatohepatitis, and fibrosis markers[1] |
| INI-678 | Human liver cell-based 3D liver-on-a-chip model | Not specified | ↓ α-SMA, ↓ COL-I | Reduction in key markers of liver fibrosis[2] |
| EP-037429 (prodrug of EP-036332) | Adenoviral-mediated acute liver injury model (Mouse) | Not specified | Hepatoprotective effects | Attenuation of acute liver injury[6] |
| EP-037429 (prodrug of EP-036332) | Choline deficient, L-amino acid defined, high fat diet (CDAA-HFD) Mouse Model | Not specified | ↓ Inflammation, ↓ Injury, ↓ Fibrosis gene and protein markers | Reduction in markers of liver injury, inflammation, and fibrosis[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of preclinical findings. Below are representative protocols for key in vivo and in vitro models.
In Vivo Model: Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAA-HFD) Induced NASH in Mice
This model is widely used to induce NASH and liver fibrosis.
-
Animals: Male C57BL/6J mice, 8-10 weeks of age.
-
Acclimation: Mice are acclimated for at least one week with ad libitum access to standard chow and water.
-
Diet Induction: Mice are fed a CDAA-HFD (e.g., A16092201, Research Diets Inc.) for a period of 6-12 weeks to induce NASH and fibrosis.
-
Compound Administration: The Hsd17B13 inhibitor (e.g., formulated in a suitable vehicle like 0.5% methylcellulose) or vehicle control is administered orally once daily, starting from a predetermined time point after diet initiation.
-
Endpoint Analysis:
-
Blood Collection: Blood is collected at termination for measurement of serum ALT and AST levels.
-
Liver Histology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score), and with Sirius Red for evaluation of fibrosis.
-
Gene Expression Analysis: Another portion of the liver is snap-frozen in liquid nitrogen for RNA extraction and subsequent qPCR analysis of genes involved in fibrosis (e.g., Acta2 [α-SMA], Col1a1) and inflammation.
-
In Vitro Model: 3D Human Liver-on-a-Chip Model
This model provides a more physiologically relevant human context for evaluating drug efficacy.
-
Cell Culture: Primary human hepatocytes, hepatic stellate cells, and Kupffer cells are co-cultured in a microfluidic device that mimics the liver microenvironment.
-
Disease Induction: The 3D liver microtissues are treated with a combination of free fatty acids (e.g., oleate and palmitate) and inflammatory stimuli (e.g., lipopolysaccharide) to induce a NASH-like phenotype, including lipid accumulation, inflammation, and fibrosis.
-
Compound Treatment: The Hsd17B13 inhibitor is added to the culture medium at various concentrations.
-
Endpoint Analysis:
-
Immunofluorescence Staining: Microtissues are fixed and stained for markers of fibrosis, such as alpha-smooth muscle actin (α-SMA) and collagen type I (COL-I).
-
Biomarker Secretion: Culture supernatants are collected to measure secreted biomarkers of liver injury (e.g., ALT) and inflammation (e.g., cytokines).
-
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental designs.
Caption: Hypothetical signaling pathway of Hsd17B13 in liver fibrosis.
References
- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advancing NASH Preclinical Research with Humanized Mouse Models for Innovative Therapeutics - TransCure bioServices [transcurebioservices.com]
- 6. enanta.com [enanta.com]
Benchmarking Hsd17B13 Inhibitors Against Current Investigational Drugs for NASH: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nonalcoholic steatohepatitis (NASH) presents a significant challenge in hepatology, with a burgeoning pipeline of investigational drugs aiming to address this unmet medical need. Among the novel therapeutic targets, 17β-hydroxysteroid dehydrogenase type 13 (Hsd17B13) has emerged as a promising candidate. This guide provides an objective comparison of Hsd17B13 inhibitors, using available data from representative molecules, against other leading investigational drugs for NASH, supported by experimental data and detailed methodologies.
Mechanism of Action: Hsd17B13 Inhibition
Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and other chronic liver diseases. The precise mechanism is still under investigation, but it is believed that Hsd17B13's enzymatic activity contributes to hepatic injury, inflammation, and fibrosis. Therefore, inhibiting Hsd17B13 is a promising therapeutic strategy. This is being explored through small molecule inhibitors and RNA interference (RNAi) therapies.
Quantitative Data Comparison
The following tables summarize the available clinical and preclinical data for representative Hsd17B13 inhibitors and other major classes of investigational NASH drugs. Due to the early stage of development for many Hsd17B13 inhibitors, direct head-to-head clinical comparisons are not yet available. The data for Hsd17B13 inhibitors is represented by publicly available information on molecules like INI-822, BI-3231, ARO-HSD, and ALN-HSD.
Table 1: Hsd17B13 Inhibitors - Preclinical and Phase 1/2 Data
| Drug Candidate (Class) | Development Phase | Key Findings | Adverse Events |
| ARO-HSD (RNAi) | Phase 1/2 | Dose-dependent reduction in hepatic Hsd17B13 mRNA (>90% at 200mg) and protein levels.[1] Significant reductions in ALT and AST.[2] | Generally well-tolerated. Mild and transient injection site reactions were the most common adverse event.[1][2] |
| ALN-HSD (RNAi) | Phase 1/2 | Robust target knockdown. Numerically lower liver enzymes and NAFLD Activity Score (NAS) compared to placebo over six months.[3][4] | Encouraging safety and tolerability. Most common adverse event was mild injection site reaction. No treatment-related serious adverse events reported.[3][4] |
| INI-822 (Small Molecule) | Phase 1 | Achieved plasma exposures anticipated to inhibit Hsd17B13 with a half-life suitable for once-daily oral dosing.[5][6] Preclinically, led to decreased ALT levels in a rat model of MASH.[6] | Data from healthy volunteers in the Phase 1 study is being evaluated.[5] |
| BI-3231 (Small Molecule) | Preclinical | Potent and selective inhibitor of Hsd17B13. Reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes.[7] | In vivo pharmacokinetic studies showed a disconnect between in vitro and in vivo clearance with extensive liver tissue accumulation.[8][9] |
Table 2: Comparative Efficacy of Investigational NASH Drugs in Clinical Trials
| Drug Candidate (Class) | Development Phase | Primary Endpoint Met | Key Efficacy Results | Common Adverse Events |
| Efruxifermin (FGF21 Analog) | Phase 2b | Yes | 33% of patients with cirrhosis (F4) achieved fibrosis improvement of at least one stage without worsening of NASH after 16 weeks.[10] | Generally well-tolerated. Most frequent adverse events were transient, mild to moderate gastrointestinal issues like diarrhea and nausea. |
| Pegozafermin (FGF21 Analog) | Phase 2b | Yes | At 24 weeks, 26-27% of patients on higher doses had at least a 1-stage fibrosis improvement without worsening NASH (vs. 7% placebo).[11][12] 23-37% had NASH resolution without worsening fibrosis (vs. 2% placebo).[11][12] | Nausea, diarrhea, and injection-site erythema.[11] |
| Lanifibranor (pan-PPAR Agonist) | Phase 3 | Yes (Phase 2b) | In Phase 2b, 55% of patients on the 1200mg dose had a decrease of at least 2 points in SAF-A score without worsening fibrosis (vs. 33% placebo).[13][14] 49% had NASH resolution without worsening fibrosis (vs. 22% placebo).[13] | Diarrhea, nausea, peripheral edema, anemia, and weight gain.[13][14] |
| Semaglutide (GLP-1 Receptor Agonist) | Phase 2 | Yes | In Phase 2, 59% of patients on the 0.4mg dose had NASH resolution with no worsening in liver fibrosis (vs. 17% placebo).[15][16] No significant improvement in fibrosis stage was observed.[17][18] | Gastrointestinal events (nausea, vomiting, diarrhea).[16] |
| Obeticholic Acid (FXR Agonist) | Phase 3 (Discontinued for NASH) | Yes (on fibrosis improvement) | In the REGENERATE study, 22.4% of patients on 25mg OCA achieved ≥1 stage fibrosis improvement with no worsening of NASH at 18 months (vs. 9.6% placebo).[19][20] | Pruritus was the most common adverse event.[21] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments in NASH drug development.
Preclinical NASH Mouse Model
-
Objective: To induce a NASH phenotype in mice that recapitulates key features of the human disease, including steatosis, inflammation, and fibrosis, for the evaluation of therapeutic candidates.
-
Model: Diet-induced NASH models are commonly used. For example, a high-fat, high-cholesterol, and high-fructose diet (a "Western diet") can be fed to mice.[22][23][24]
-
Protocol:
-
Male C57BL/6J mice, 8 weeks of age, are used.
-
Animals are fed a diet containing ~40-60% of calories from fat, ~20% from fructose, and ~2% cholesterol for a period of 16-24 weeks.
-
Body weight and food intake are monitored regularly.
-
At the end of the study period, mice are euthanized, and blood and liver tissue are collected.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. The NAFLD Activity Score (NAS) is used for grading.
-
Biochemical Analysis: Serum levels of ALT and AST are measured as markers of liver injury. Liver triglycerides are quantified.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1) is measured by qRT-PCR.
-
RNA Interference (RNAi) Efficacy Study in Patients
-
Objective: To assess the efficacy of an RNAi therapeutic in reducing the expression of a target gene (e.g., Hsd17B13) in the liver of NASH patients.
-
Protocol:
-
Patient Population: Patients with a confirmed diagnosis of NASH, often with a specific fibrosis stage (e.g., F2-F3), are enrolled.
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalating study.
-
Intervention: Patients receive subcutaneous injections of the RNAi therapeutic or placebo at specified intervals (e.g., once monthly or quarterly).
-
Assessments:
-
Liver Biopsy: A liver biopsy is performed at baseline and at the end of the treatment period (e.g., 6 or 12 months).
-
Target Gene Expression: The primary pharmacodynamic endpoint is the change in the target mRNA and protein levels in the liver biopsy tissue, quantified by qRT-PCR and immunohistochemistry or western blotting, respectively.
-
Histological Improvement: Changes in NASH resolution and fibrosis stage are assessed by a pathologist blinded to the treatment allocation.
-
Non-invasive Markers: Serum ALT, AST, and other markers of liver injury and fibrosis (e.g., ELF score, FibroScan) are monitored throughout the study.
-
-
Safety Monitoring: Adverse events are recorded at each study visit.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental designs can aid in understanding the rationale behind therapeutic strategies.
Caption: Proposed mechanism of Hsd17B13 in NASH pathogenesis and the action of its inhibitors.
Caption: A generalized workflow for a clinical trial of an investigational NASH drug.
References
- 1. arrowheadpharma.com [arrowheadpharma.com]
- 2. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis [natap.org]
- 3. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 4. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]
- 5. businesswire.com [businesswire.com]
- 6. Inipharm to Present Phase 1 Pharmacokinetic Data for INI-822 [synapse.patsnap.com]
- 7. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A randomized, double-blind, placebo-controlled phase IIa trial of efruxifermin for patients with compensated NASH cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. patientcareonline.com [patientcareonline.com]
- 12. Randomized, Controlled Trial of the FGF21 Analogue Pegozafermin in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. fattyliver.ca [fattyliver.ca]
- 15. hcplive.com [hcplive.com]
- 16. ajmc.com [ajmc.com]
- 17. biopharmadive.com [biopharmadive.com]
- 18. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 21. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 22. eolas-bio.co.jp [eolas-bio.co.jp]
- 23. A researcher’s guide to preclinical mouse NASH models | CoLab [colab.ws]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Hsd17B13-IN-7: A Comprehensive Guide for Laboratory Personnel
I. Pre-Disposal Planning and Hazard Assessment
Before beginning any work that will generate waste, it is crucial to have a disposal plan in place. The overriding principle is to manage all waste in a manner that minimizes risk to human health and the environment.
1. Waste Characterization: Without a specific SDS, Hsd17B13-IN-7 should be treated as a potentially hazardous substance. The first step is to gather as much information as possible about the compound and its solvent.
| Parameter | Information to Gather | Action |
| Physical State | Solid (powder) or liquid (solution) | This will determine the type of waste container needed. |
| Solvent | Identify the solvent if the compound is in solution (e.g., DMSO, ethanol). | The solvent is a key determinant of the waste stream and potential hazards. |
| Chemical Properties | Review any available information on reactivity, stability, and potential hazards. | Check the supplier's product page or any accompanying documentation. |
| Toxicity | Assume the compound has unknown toxicity. | Handle with appropriate personal protective equipment (PPE). |
2. Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times when handling this compound and its waste.
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: Laboratory coat.
II. Segregation and Collection of this compound Waste
Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.
1. Waste Streams: Establish separate, clearly labeled waste containers for each type of waste generated.
-
Solid Waste: Unused or expired this compound powder, contaminated consumables (e.g., weigh boats, pipette tips, gloves).
-
Liquid Waste: Solutions containing this compound, solvent rinses of containers.
-
Sharps Waste: Needles or syringes used to handle solutions of the compound.
2. Container Labeling: All waste containers must be accurately and clearly labeled.
| Label Component | Description |
| "Hazardous Waste" | Clearly indicate that the container holds hazardous waste. |
| Full Chemical Name | "this compound" and the name of the solvent(s). |
| Concentration | Approximate concentration of the compound in solution. |
| Hazard Pictograms | Use appropriate pictograms if any hazards are known or suspected. |
| Accumulation Start Date | The date the first drop of waste was added to the container. |
| Principal Investigator | Name of the responsible researcher or lab head. |
III. Disposal Procedures
The following workflow outlines the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
IV. Key Experimental Protocols
Protocol for Decontaminating Glassware:
-
Initial Rinse: Rinse the glassware three times with a small amount of a suitable solvent (e.g., ethanol or acetone) that is known to dissolve this compound.
-
Collect Rinsate: Collect all rinsate in the appropriate liquid hazardous waste container.
-
Wash: Wash the glassware with laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Protocol for Managing Spills:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or the solvent is highly volatile, evacuate the area.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Containment: For liquid spills, use an absorbent material from a chemical spill kit to contain and absorb the spill. For solid spills, gently cover with a damp paper towel to avoid generating dust.
-
Clean-up: Carefully collect the absorbed material or contaminated paper towels and place them in the solid hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose of Waste: All materials used for spill cleanup must be disposed of as hazardous waste.
V. Important Considerations
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions down the sanitary sewer.
-
Do Not Dispose in Regular Trash: All solid waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Consult Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal. Always follow their specific guidelines and procedures.
-
Waste Minimization: Whenever possible, plan experiments to minimize the generation of chemical waste. Order only the amount of this compound that is needed.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader community.
Navigating the Unknown: A Safety and Handling Guide for Hsd17B13-IN-7
Disclaimer: As a novel research compound, Hsd17B13-IN-7 lacks a comprehensive, publicly available Safety Data Sheet (SDS). Therefore, this guide is based on the principle of prudent laboratory practice, which dictates that all substances of unknown toxicity should be treated as potentially hazardous. The following procedures represent a baseline for safe handling and should be adapted to your specific institutional requirements and experimental context after a thorough risk assessment.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent and selective inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13).
Immediate Safety and Hazard Assessment
Given the absence of specific toxicity data, a risk-based approach is mandatory.[1][2] Assume that this compound may be toxic, an irritant, or a sensitizer.[3] The first step before handling is to conduct a formal risk assessment for any proposed experiment.[3][4]
Summary of Chemical Safety Data
The following table outlines the critical safety information typically found in an SDS. For this compound, this data is largely unavailable, reinforcing the need to handle it with maximum precaution.
| Parameter | Quantitative Data | Notes and Precautions |
| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | Assume the compound is highly toxic by all routes of exposure.[3][5] |
| Skin Corrosion/Irritation | Data not available | Assume the compound is a skin irritant or corrosive. Avoid all skin contact. |
| Serious Eye Damage/Irritation | Data not available | Assume the compound can cause serious eye damage. Wear appropriate eye protection. |
| Respiratory or Skin Sensitization | Data not available | Assume the compound may be a sensitizer. Prevent inhalation of dust or aerosols.[3] |
| Carcinogenicity/Mutagenicity | Data not available | Treat as a potential carcinogen or mutagen.[1] |
| Flash Point / Flammability | Data not available | Handle away from ignition sources. Store in a cool, dry place.[6] |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical to minimize exposure and ensure safety. The workflow below outlines the key steps for handling this compound.
Caption: General workflow for handling a novel chemical with unknown hazards.
Step 1: Personal Protective Equipment (PPE)
A minimum level of PPE is required at all times when handling this compound.[7] All PPE should be inspected for integrity before each use.[8]
| Equipment | Specification | Purpose |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles.[6] | Protects against splashes and airborne particles. A face shield is recommended if there is a significant splash hazard.[6][9] |
| Hand Protection | Disposable nitrile or neoprene gloves.[6] | Provides primary barrier against skin contact. Change gloves immediately upon contamination. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe shoes. | Prevents injury from spills or dropped items. |
| Respiratory | Not generally required if handled in a certified chemical fume hood. | If there is a risk of aerosolization outside of a fume hood, a respiratory protection program must be implemented. |
Step 2: Handling and Experimental Protocol
-
Receiving and Storage:
-
Preparation (Weighing and Solubilization):
-
All handling of the solid compound or its concentrated solutions must be performed inside a certified chemical fume hood to minimize inhalation risk.[6]
-
Use a dedicated set of spatulas and weighing instruments.
-
When preparing solutions, add the solvent to the powder slowly to avoid generating dust.
-
-
During the Experiment:
-
Keep all containers with this compound sealed when not in immediate use.
-
Be aware of the potential routes of exposure: inhalation, ingestion, skin, and eye contact.[3]
-
Avoid working alone. Ensure another person is aware of the work being conducted.
-
Step 3: Disposal Plan
Disposing of uncharacterized chemical waste requires careful management to comply with regulations and ensure safety.[10][11]
-
Waste Segregation:
-
Solid Waste: Any disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, leak-proof hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container labeled as hazardous waste.[5]
-
-
Labeling:
-
All waste containers must be labeled "Hazardous Waste."[12]
-
The label must include the full chemical name "this compound" and any other components of the waste stream. Do not use abbreviations.[12][13]
-
Clearly indicate any known hazard characteristics (e.g., "Caution: Chemical with Unknown Toxicity").
-
-
Pickup and Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup. Do not dispose of this chemical down the drain or in regular trash.[14]
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air. Seek immediate medical attention.[6]
-
Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, use an appropriate absorbent material and personal protective equipment. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Mechanism of Action: HSD17B13 Inhibition
This compound is an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein highly expressed in the liver.[15][16] HSD17B13 is involved in hepatic lipid metabolism.[17][18] Inhibition of its enzymatic activity is being explored as a therapeutic strategy for chronic liver diseases like non-alcoholic steatohepatitis (NASH).[19][20]
Caption: Inhibition of the HSD17B13 enzyme by this compound.
References
- 1. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 2. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. twu.edu [twu.edu]
- 7. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 8. artsci.usu.edu [artsci.usu.edu]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 11. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 12. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 13. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydroxysteroid 17-β dehydrogenase 13 variant increases phospholipids and protects against fibrosis in nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HSD17B13 - Wikipedia [en.wikipedia.org]
- 18. uniprot.org [uniprot.org]
- 19. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Gene - HSD17B13 [maayanlab.cloud]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
